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  • Product: 4-Amino-2-methoxybutanoic acid
  • CAS: 1339419-26-9

Core Science & Biosynthesis

Foundational

biological activity of alpha-methoxy GABA analogs

An In-Depth Technical Guide to the Biological Activity of Alpha-Methoxy GABA Analogs Foreword The central nervous system (CNS) maintains a delicate equilibrium between excitation and inhibition, a balance in which γ-amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Alpha-Methoxy GABA Analogs

Foreword

The central nervous system (CNS) maintains a delicate equilibrium between excitation and inhibition, a balance in which γ-aminobutyric acid (GABA) plays a pivotal role as the primary inhibitory neurotransmitter.[1][2] Dysregulation in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[3][4][5] While GABA itself is a poor therapeutic agent due to its inability to efficiently cross the blood-brain barrier (BBB), this limitation has catalyzed decades of research into the development of GABA analogs with superior pharmacokinetic profiles and targeted mechanisms of action.[2][4][5]

This technical guide ventures into a novel chemical space: alpha-methoxy GABA analogs . While established analogs like gabapentin and pregabalin have demonstrated profound clinical efficacy, their mechanisms are often indirect, primarily targeting the α2δ subunit of voltage-gated calcium channels rather than GABA receptors directly.[3][6][7] The introduction of an alpha-methoxy group represents a strategic, rational design choice aimed at modulating the physicochemical and pharmacological properties of the core GABA structure. This document serves as a comprehensive roadmap for researchers, chemists, and drug development professionals, outlining the theoretical basis, synthetic considerations, and a rigorous framework for the biological evaluation of this promising, yet underexplored, class of compounds. We will delve into the causality behind experimental design, providing not just protocols, but the scientific reasoning that underpins them.

The GABAergic System: A Primer on the Brain's Primary Brake

To appreciate the potential of novel analogs, one must first understand the endogenous system they aim to modulate. GABAergic neurotransmission is a cornerstone of CNS function, preventing neuronal hyperexcitability.[1][8] The lifecycle of GABA involves its synthesis from glutamate via glutamic acid decarboxylase (GAD), packaging into synaptic vesicles, and release into the synaptic cleft upon neuronal firing. Once released, GABA exerts its inhibitory effects by binding to two main classes of receptors on postsynaptic neurons.

  • GABA-A (GABAA) Receptors: These are ligand-gated ion channels, part of the Cys-loop superfamily.[9] Upon GABA binding, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron, making it less likely to fire an action potential.[10][11] These receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition dictates the receptor's pharmacology.[9][10] For instance, α1-containing receptors are associated with sedative effects, while α2/α3-subunits are linked to anxiolysis.[9]

  • GABA-B (GABAB) Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[12] Presynaptically, their activation inhibits neurotransmitter release by reducing calcium (Ca²⁺) influx.[10][12] Postsynaptically, they increase potassium (K⁺) efflux, also leading to hyperpolarization.[11]

The action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs) located on neurons and glial cells.[11][13]

Diagram: The GABAergic Synapse

Workflow Figure 2: Phased Evaluation of α-Methoxy GABA Analogs cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: In Vivo Validation A1 Synthesis of Analog Library A2 Receptor Binding Assays (GABA-A, GABA-B, α2δ) A1->A2 A3 GABA-T Enzyme Inhibition Assay A1->A3 B1 Electrophysiology (e.g., Two-Electrode Voltage Clamp) A2->B1 Hits B2 Functional GPCR Assays (e.g., [³⁵S]GTPγS or cAMP) A2->B2 Hits B3 In Vitro ADME (Microsomal Stability, Permeability) A3->B3 Select Leads C1 Pharmacokinetic Studies (Brain/Plasma Ratio) B1->C1 Validated Leads B2->C1 B3->C1 C2 Animal Models of Disease (Pain, Seizures, Anxiety) C1->C2 C3 Target Engagement & Behavioral Assays C2->C3

Caption: A logical progression from initial binding studies to functional and in vivo validation.

Part 3.1: Detailed Experimental Protocols (In Vitro)

Causality: This assay is the first critical step to determine if the novel analogs physically interact with the GABA-A receptor complex. By using a radiolabeled ligand with known high affinity (e.g., [³H]muscimol), we can quantify the affinity (expressed as the inhibition constant, Kᵢ) of our unlabeled test compounds. [14]A low Kᵢ value indicates high binding affinity and warrants further functional investigation. This method is highly reproducible and provides a quantitative measure for initial structure-activity relationship (SAR) studies. [15][16] Methodology:

  • Tissue Preparation:

    • Homogenize whole rat brains (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash away endogenous GABA. [14] * The final pellet (P2 fraction) containing crude synaptic membranes is resuspended in Tris-HCl buffer to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • 50 µL of Tris-HCl buffer.

      • 50 µL of test compound (alpha-methoxy GABA analog) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

      • 50 µL of radioligand, [³H]muscimol, at a final concentration near its Kₔ (e.g., 2-3 nM).

      • 100 µL of the membrane preparation.

    • Total Binding Wells: Contain buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a competing, unlabeled ligand (e.g., 1 mM GABA) to saturate all specific binding sites. [14]

  • Incubation and Termination:

    • Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

Part 3.2: Detailed Experimental Protocols (In Vivo)

Causality: Neuropathic pain is a key indication for many GABAergic drugs. [3][6]The hot plate test is a classic, robust model for assessing centrally-mediated analgesia. It measures the animal's response latency to a thermal stimulus. An increase in latency following drug administration suggests an antinociceptive (pain-relieving) effect. This in vivo assay provides critical proof-of-concept that a compound not only engages its target but also produces a therapeutically relevant physiological response after systemic administration, implicitly confirming its ability to cross the BBB.

Methodology:

  • Animal Acclimation:

    • Use male Sprague-Dawley rats (200-250g).

    • House the animals for at least one week prior to testing with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle the animals daily to acclimate them to the experimenter and reduce stress.

  • Baseline Latency Measurement:

    • Set the surface of the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).

    • Gently place a rat on the hot plate and immediately start a timer.

    • Observe the animal for signs of nociception, typically paw licking or jumping. Stop the timer as soon as one of these behaviors is observed. This is the baseline latency.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the cut-off time as its latency.

    • Animals with extreme baseline latencies (too high or too low) should be excluded from the study.

  • Drug Administration:

    • Randomly assign animals to treatment groups (e.g., Vehicle control, Positive control [e.g., morphine or gabapentin], and multiple dose levels of the alpha-methoxy GABA analog).

    • Administer the compounds via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

  • Post-Treatment Testing:

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure its response latency as described in step 2.

    • The experimenter should be blinded to the treatment groups to prevent bias.

  • Data Analysis:

    • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between treatment groups using an appropriate statistical test, such as a two-way ANOVA with post-hoc analysis, to determine if the drug produced a significant analgesic effect compared to the vehicle control.

Data Interpretation and Structure-Activity Relationships (SAR)

The systematic evaluation of a library of alpha-methoxy GABA analogs using the framework above will generate a rich dataset. The primary goal is to establish a clear Structure-Activity Relationship (SAR).

Quantitative Data Summary:

The data should be organized into tables to facilitate comparison and identify trends.

Table 1: Hypothetical In Vitro Profile of α-Methoxy GABA Analogs

Compound IDR-GroupKᵢ (nM) GABA-AKᵢ (nM) GABA-BKᵢ (nM) α2δEC₅₀ (µM) GABA-A FunctionBrain/Plasma Ratio
AMGA-01H550>1000085015.20.3
AMGA-02CH₃250>100009208.10.5
AMGA-03Cl8585003502.51.1
AMGA-04OCH₃120>100004103.01.5

Interpreting the SAR:

  • From Binding to Function: A compound might bind with high affinity (low Kᵢ) but have low functional activity (high EC₅₀), indicating it may be an antagonist. Conversely, a potent functional agonist should have both a low Kᵢ and a low EC₅₀. [16]* Role of Substituents: In the hypothetical data above, adding a chlorine atom (AMGA-03) significantly increased affinity for both GABA-A and the α2δ subunit. This suggests that an electron-withdrawing group at that position is favorable for binding.

  • Impact on Pharmacokinetics: Comparing the Brain/Plasma ratios reveals the effect on BBB penetration. The more lipophilic analogs (AMGA-03, AMGA-04) show superior brain exposure, validating one of our initial hypotheses.

  • Selectivity: By comparing affinities across different targets (GABA-A, GABA-B, α2δ), one can identify analogs with a desired selectivity profile. For example, a compound with high affinity for α2δ but low affinity for GABA receptors would be expected to have a gabapentin-like mechanism. [7]

Conclusion and Future Directions

The rational design of alpha-methoxy GABA analogs presents a compelling strategy for developing novel CNS therapeutics. The alpha-methoxy group offers a versatile tool to modulate lipophilicity, conformational preference, and metabolic stability, thereby overcoming the limitations of endogenous GABA and potentially refining the activity of existing analogs. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway for synthesizing and validating these compounds, from initial receptor binding to in vivo proof-of-concept.

Future work should focus on expanding the analog library to build a more comprehensive SAR, exploring stereochemistry at the alpha-carbon, and employing advanced techniques such as cryogenic electron microscopy (cryo-EM) to visualize how these novel analogs interact with their target receptors at an atomic level. [17]By combining hypothesis-driven chemical design with a robust biological evaluation cascade, the development of alpha-methoxy GABA analogs holds significant promise for delivering next-generation treatments for a wide range of debilitating neurological disorders.

References

  • RxList. (2021). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. Available at: [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available at: [Link]

  • Cook, J. M., et al. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. Available at: [Link]

  • Wu, C. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Al-Shaer, A. D., et al. (2016). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. ResearchGate. Available at: [Link]

  • Bentham Science Publisher. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Available at: [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Available at: [Link]

  • Ragavendran, J. V., et al. (2009). A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. Available at: [Link]

  • Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed. Available at: [Link]

  • Chua, H. C., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PubMed Central. Available at: [Link]

  • Yogeeswari, P., et al. (2006). An update on GABA analogs for CNS drug discovery. ResearchGate. Available at: [Link]

  • World Anti Doping Agency. (2019). The Prohibited List. Available at: [Link]

  • Ghit, A., et al. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Gajcy, K., et al. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed. Available at: [Link]

  • Bentham Science. (n.d.). A Role of GABA Analogues in the Treatment of Neurological Diseases. Available at: [Link]

  • Kasper, S., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

  • Hleihil, M., et al. (2025). GABA Receptor. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Duke, R. K., et al. (2004). Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate. Available at: [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. PubMed Central. Available at: [Link]

  • Naik, S. R., et al. (1981). An in vivo method for testing GABAergic compounds. PubMed. Available at: [Link]

  • Slater, P., et al. (1980). An in vivo method for testing putative GABA-like compounds. PubMed. Available at: [Link]

  • Sivertsen, B., et al. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

  • Stuchlik, E., et al. (2008). Synthesis and GABA(A) receptor activity of oxygen-bridged neurosteroid analogs. PubMed. Available at: [Link]

  • Jäger, A. K., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. Available at: [Link]

  • Bryans, J. S., et al. (2007). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed. Available at: [Link]

  • 2-Minute Neuroscience. (2018). 2-Minute Neuroscience: GABA. YouTube. Available at: [Link]

  • Sławińska, A., et al. (2023). GABA-A Alpha 2/3 but Not Alpha 1 Receptor Subunit Ligand Inhibits Harmaline and Pimozide-Induced Tremor in Rats. MDPI. Available at: [Link]

  • Asproni, B., et al. (n.d.). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. ChEMBL - EMBL-EBI. Available at: [Link]

  • Rossokhin, A. V. (2021). Structural pharmacology of GABAА receptors. Available at: [Link]

  • Chen, L., et al. (2024). Clinical applications of small-molecule GABAAR modulators for neurological disorders. PubMed. Available at: [Link]

  • Kim, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available at: [Link]

  • Mitchell, P. R., et al. (n.d.). GABA Release in Vivo and in Vitro: Responses to Physiological and Chemical Stimuli. Available at: [Link]

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Sources

Foundational

The Methoxy Moiety at Position 2: A Subtle Architect in GABA Receptor Engagement

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the cen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system, presents a critical target for therapeutic intervention in a myriad of neurological and psychiatric disorders. The nuanced modulation of this receptor's activity through small molecules is a cornerstone of modern neuropharmacology. Among the vast chemical space of GABAergic modulators, the introduction of a methoxy group, particularly at the 2-position of a phenyl ring within a ligand's scaffold, has emerged as a recurring motif with profound implications for receptor binding and functional activity. This technical guide provides a comprehensive analysis of the role of 2-methoxy substitution in GABA receptor binding, synthesizing field-proven insights with technical accuracy to empower researchers and drug development professionals in their quest for novel, selective, and efficacious GABAergic therapeutics. We will delve into the structure-activity relationships, explore the underlying mechanistic principles, and provide detailed experimental protocols to facilitate the investigation of this critical chemical modification.

The GABAA Receptor: A Complex Allosteric Machine

The GABAA receptor is a heteropentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, forming a central chloride-permeable pore. The binding of GABA to its orthosteric sites, located at the interface between α and β subunits, triggers a conformational change that opens the channel, leading to chloride influx and hyperpolarization of the neuron, thus inhibiting neurotransmission.[1] Beyond the orthosteric site, the GABAA receptor possesses multiple allosteric binding sites that can be targeted by a diverse array of molecules, including benzodiazepines, barbiturates, neurosteroids, and flavonoids, to modulate receptor function. The specific subunit composition of the receptor pentamer dictates its pharmacological properties, giving rise to a rich diversity of GABAA receptor subtypes with distinct physiological roles and therapeutic potential.[2]

The 2-Methoxy Group: A Privileged Structural Element

The methoxy group (-OCH3) is a common substituent in many natural products and approved drugs, where it can significantly influence ligand-target interactions, physicochemical properties, and pharmacokinetic profiles.[3] Its impact stems from a combination of steric bulk, electronic effects (as a weak electron-donating group), and its ability to act as a hydrogen bond acceptor. In the context of GABAA receptor ligands, the strategic placement of a methoxy group, particularly at the 2-position of a phenyl ring, can have a dramatic effect on binding affinity, efficacy, and subtype selectivity.

Structure-Activity Relationships: The Case of Flavonoids

Flavonoids, a class of naturally occurring polyphenolic compounds, have been extensively studied for their modulatory effects on GABAA receptors. Structure-activity relationship (SAR) studies within this chemical class provide valuable insights into the role of methoxy substitution.

A review of natural GABAA receptor modulators highlights that for flavones, methoxylation at the 2'-position of the B-ring generally leads to a loss of affinity for the benzodiazepine binding site.[4] This suggests that steric hindrance or an unfavorable electronic contribution from the 2'-methoxy group may disrupt optimal binding at this allosteric site.

However, the story is more nuanced when considering functional activity. For instance, the synthetic flavonoid 2'-Methoxy-6-methylflavone has been shown to be a β2/3-subunit selective positive allosteric modulator of GABAA receptors.[5] This indicates that while it may have lower affinity for the classical benzodiazepine site, it can still effectively enhance GABA-evoked currents through interaction with other allosteric sites. Furthermore, there is evidence that 2'-methoxy-6-methylflavone can directly activate certain GABAA receptor subtypes, such as those containing α2β2/3γ2L and α4βδ subunits, in the absence of GABA.[6]

Another compelling example is 3-hydroxy-2'-methoxy-6-methylflavone (3-OH-2'MeO6MF) . This synthetic flavonoid potentiates GABA-induced currents at a range of recombinant GABAA receptor subtypes, with a preference for those containing β2/3 subunits.[7] Interestingly, it acts as a potent direct agonist at extrasynaptic α4β2/3δ receptors.[7] This dual mechanism of action, positive allosteric modulation at some subtypes and direct agonism at others, underscores the complex role that the 2'-methoxy group, in concert with other substitutions, plays in defining the pharmacological profile of a ligand.

The following table summarizes the reported efficacy (EC50) of 3-hydroxy-2'-methoxy-6-methylflavone at various GABAA receptor subtypes, highlighting its subtype-selective effects.

GABAA Receptor SubtypeEC50 (μM) for PotentiationEC50 (μM) for Direct ActivationReference
α1β2γ2L38 - 106-[7]
α2β2γ2L38 - 106-[7]
α4β2γ2L38 - 106-[7]
α6β2γ2L38 - 106-[7]
α4β2δ-1.4 - 2.5[7]
α4β3δ-1.4 - 2.5[7]

Mechanistic Insights from Molecular Modeling

Molecular modeling and structural biology studies offer a window into the atomic-level interactions that govern ligand binding. For the negative allosteric modulator DMCM, cryo-electron microscopy structures have revealed that its twin methoxy groups are positioned to form hydrogen bonds with the indole nitrogen of the α1-H102 residue within the benzodiazepine binding site.[3][8] This interaction is crucial for stabilizing the ligand in the binding pocket and contributing to its negative modulatory effect.[8] This highlights how a methoxy group can serve as a key pharmacophoric element, engaging in specific hydrogen bonding interactions that dictate the ligand's functional outcome.

Experimental Protocols for Assessing 2-Methoxy Substituted Ligands

To rigorously evaluate the impact of a 2-methoxy substitution on GABAA receptor binding and function, a combination of in vitro assays is essential. The following protocols provide a framework for these investigations.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor binding site by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a 2-methoxy substituted compound and its parent compound for a specific GABAA receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer at a protein concentration of 0.1-0.5 mg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site, or [3H]muscimol for the orthosteric site) to each well.

    • Add increasing concentrations of the unlabeled test compound (the 2-methoxy analog or the parent compound).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled competing ligand (e.g., unlabeled flunitrazepam or GABA) to a set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology

This technique measures the ion flow across the cell membrane in response to receptor activation, providing a functional readout of ligand efficacy.

Objective: To determine the efficacy (EC50 and Imax) of a 2-methoxy substituted compound and its parent compound as a positive allosteric modulator or direct agonist at a specific GABAA receptor subtype.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from Xenopus laevis frogs.

    • Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

    • To assess positive allosteric modulation, co-apply a sub-maximal concentration of GABA (e.g., EC10-EC20) with increasing concentrations of the test compound.

    • To assess direct agonism, apply increasing concentrations of the test compound in the absence of GABA.

    • Record the resulting currents using a two-electrode voltage clamp amplifier.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the current responses to the maximal GABA-evoked current.

    • Plot the normalized current as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximal response).

Pharmacokinetic Considerations of the 2-Methoxy Group

The introduction of a methoxy group can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. A key metabolic pathway for methoxy-containing compounds is O-demethylation by cytochrome P450 enzymes, which can lead to the formation of a hydroxyl group and subsequent conjugation and elimination.[1] This metabolic instability can impact the bioavailability and duration of action of a drug. However, the metabolic fate of a methoxy group is highly dependent on its chemical environment. Steric hindrance or the presence of electron-withdrawing groups in the vicinity of the methoxy group can reduce the rate of O-demethylation.

Furthermore, the lipophilicity imparted by the methoxy group can influence a compound's ability to cross the blood-brain barrier (BBB). While increased lipophilicity can enhance BBB penetration, it is not the sole determinant. Other factors, such as molecular weight, polar surface area, and interactions with efflux transporters, also play a crucial role.

Visualizing the Concepts

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (αβγ subunits) GABA->Receptor Binds to orthosteric site Modulator 2-Methoxy Ligand (PAM) Modulator->Receptor Binds to allosteric site Chloride Cl- Influx Receptor->Chloride Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Simplified signaling pathway of a GABAA receptor modulated by a 2-methoxy substituted positive allosteric modulator (PAM).

Experimental Workflow for Ligand Evaluation

Ligand_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Parent Parent Compound Binding Radioligand Binding Assay (Determine Ki) Parent->Binding Electro Electrophysiology (Determine EC50, Imax) Parent->Electro Methoxy 2-Methoxy Analog Methoxy->Binding Methoxy->Electro SAR Structure-Activity Relationship (SAR) Binding->SAR Electro->SAR PK Pharmacokinetic Properties SAR->PK

Caption: A streamlined workflow for the synthesis and evaluation of 2-methoxy substituted GABAergic ligands.

Conclusion and Future Directions

The 2-methoxy substitution represents a subtle yet powerful tool in the medicinal chemist's arsenal for fine-tuning the pharmacological properties of GABAA receptor modulators. While general trends suggest that this modification can influence both binding affinity and functional efficacy, its precise impact is highly context-dependent, relying on the overall scaffold of the ligand and the specific subtype of the GABAA receptor. The case of flavonoids demonstrates that a 2'-methoxy group can lead to a decrease in affinity at the benzodiazepine site while simultaneously enabling unique functional activities, including direct agonism at certain receptor subtypes.

Future research should focus on systematic studies that directly compare the binding and functional profiles of parent compounds with their 2-methoxy analogs across a comprehensive panel of GABAA receptor subtypes. Such quantitative data will be invaluable for building more predictive structure-activity relationship models. Furthermore, a deeper understanding of the metabolic stability and blood-brain barrier penetration of these compounds is crucial for their successful translation into clinical candidates. By integrating synthetic chemistry, in vitro pharmacology, and in vivo studies, the scientific community can continue to unlock the therapeutic potential of 2-methoxy substituted ligands for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Hadingham, K. L., et al. (1992). Stable expression of mammalian type A gamma-aminobutyric acid receptors in mouse cells: demonstration of functional assembly of benzodiazepine-responsive sites. Molecular Pharmacology, 41(4), 654-659.
  • Möhler, H., et al. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8.
  • Hanrahan, J. R., et al. (2011). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology, 163(2), 234-245.
  • Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1-23.
  • Karim, N., et al. (2012). 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes. Neuropharmacology, 63(8), 1354-1364.
  • Khom, S., et al. (2006). Valerenic acid potentiates and inhibits GABAA receptors: molecular mechanism and subunit specificity. Neuropharmacology, 50(6), 640-649.
  • Masiulis, S., et al. (2019). GABA(A) receptor signalling mechanisms revealed by structural pharmacology.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234.
  • Taferner, B., et al. (2011).
  • Zaugg, J., et al. (2011). Identification of the GABAA receptor subtypes targeted by the kavalactone kavain. Biochemical Pharmacology, 81(7), 921-929.
  • Chua, H. C., et al. (2015). The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries. PLoS One, 10(10), e0139229.
  • Karim, N., et al. (2013). Anxiolytic and hypnotic properties of 2'-methoxy-6-methylflavone: a flavonoid with a unique GABAA receptor subtype selectivity. Biochemical Pharmacology, 86(11), 1549-1559.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Masiulis, S., et al. (2019). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
  • Hanrahan, J. R., Chebib, M., & Johnston, G. A. (2011). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology, 163(2), 234–245.
  • Absalom, N. L., et al. (2012). 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes. Neuropharmacology, 63(8), 1354-1364.
  • Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABAA receptor subtypes. Current Topics in Medicinal Chemistry, 2(8), 795-816.
  • Karim, N., et al. (2012). 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes. Neuropharmacology, 63(8), 1354-1364.
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Exploratory

A Comparative Analysis of γ-Aminobutyric Acid (GABA) and its Novel Analogue, 4-Amino-2-methoxybutanoic Acid: A Technical Guide for Preclinical Evaluation

Executive Summary Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making the GABAergic system a prime target for therapeutic intervention.[1][3] Consequently, the development of novel GABA analogues with modified pharmacokinetic and pharmacodynamic profiles is a significant focus in drug discovery. This technical guide provides a comprehensive comparison between GABA and a structurally distinct analogue, 4-Amino-2-methoxybutanoic acid. Due to the limited publicly available data on 4-Amino-2-methoxybutanoic acid, this document establishes a foundational understanding of GABA's mechanism and then presents a predictive analysis of how the structural modifications in its analogue might influence its biological activity. Critically, this guide offers a detailed experimental framework with step-by-step protocols for the comprehensive preclinical characterization of such novel compounds, empowering researchers to systematically evaluate their potential as modulators of the GABAergic system.

The GABAergic System: A Foundational Overview

GABA: The Principal Inhibitory Neurotransmitter

Gamma-aminobutyric acid is an amino acid neurotransmitter synthesized from glutamate via the enzyme glutamate decarboxylase (GAD).[4] In the mature brain, GABA's primary role is to reduce neuronal excitability, thereby controlling anxiety, stress, and fear, and preventing convulsive activity.[3][4] It functions by binding to specific receptors on both presynaptic and postsynaptic neurons, leading to an overall quieting of the nervous system.[2][5]

The GABA Lifecycle: Synthesis, Release, and Reuptake

The action of GABA begins with its synthesis from the excitatory neurotransmitter glutamate.[1] Once synthesized, GABA is packaged into synaptic vesicles. Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release GABA into the synaptic cleft in a calcium-dependent manner.[1] Its inhibitory action is terminated by its removal from the synaptic cleft via GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.[1][4] Once taken back up, GABA is either recycled into vesicles or catabolized by the enzyme GABA transaminase.[1]

GABA Receptors: Gatekeepers of Inhibition

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B.[5]

  • GABA-A Receptors: These are ionotropic receptors, meaning they are ligand-gated ion channels.[4][6] Structurally, they are pentameric protein complexes that form a central pore permeable to chloride ions (Cl⁻).[7] When GABA binds to the GABA-A receptor, the channel opens, allowing Cl⁻ to flow into the neuron.[6] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential.[2][4] GABA-A receptors are composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the receptor's pharmacological properties.[7][8] They are the target for many clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators.[7]

  • GABA-B Receptors: These are metabotropic receptors, which are G-protein-coupled receptors (GPCRs).[4][9] They are heterodimers composed of B1 and B2 subunits.[9] Their activation leads to slower, more prolonged inhibitory effects through second messenger systems.[9] Presynaptically, GABA-B receptor activation can inhibit neurotransmitter release by reducing adenylyl cyclase activity and decreasing cAMP levels.[9] Postsynaptically, they activate potassium (K⁺) channels, leading to an efflux of positive ions and subsequent hyperpolarization.[4]

Introducing 4-Amino-2-methoxybutanoic Acid: A Structural Perspective

While GABA is a flexible molecule, the introduction of substituents onto its carbon backbone can dramatically alter its properties. 4-Amino-2-methoxybutanoic acid is a GABA analogue featuring a methoxy (-OCH₃) group at the C2 (alpha) position. This seemingly minor addition introduces significant structural and chemical changes.

Physicochemical Properties: A Comparative Table

A direct comparison of physicochemical properties highlights the influence of the C2-methoxy group.

PropertyGABA (γ-aminobutyric acid)4-Amino-2-methoxybutanoic acidData Source
Molecular Formula C₄H₉NO₂C₅H₁₁NO₃PubChem CID: 119
Molecular Weight 103.12 g/mol 133.15 g/mol PubChem CID: 119
Topological Polar Surface Area 63.3 Ų72.6 ŲPubChem CID: 119
Rotatable Bond Count 34PubChem CID: 119
Hydrogen Bond Donor Count 22PubChem CID: 119
Hydrogen Bond Acceptor Count 23PubChem CID: 119
Key Structural Divergence and Hypothetical Implications
  • Steric Hindrance: The methoxy group at the C2 position is significantly larger than the hydrogen atom in GABA. This introduces steric bulk near the carboxylic acid moiety, which could fundamentally alter how the molecule fits into the binding pockets of GABA receptors or transporters.

  • Conformational Rigidity: The presence of the C2 substituent may restrict the free rotation of the carbon backbone, leading to a more constrained set of preferred conformations compared to the highly flexible GABA molecule. This could enhance selectivity for specific receptor subtypes that favor a particular conformation.

  • Electronic Effects: The electronegative oxygen atom in the methoxy group can influence the electron distribution across the molecule, potentially altering its interaction with polar residues within a protein binding site.

Comparative Mechanism of Action: A Predictive Analysis

Based on the structural differences, we can hypothesize how 4-Amino-2-methoxybutanoic acid might interact with GABAergic targets compared to GABA itself.

GABA's Canonical Signaling Pathways

GABA's binding to its receptors initiates well-defined signaling cascades that culminate in neuronal inhibition.

GABAPathway cluster_GABA_A GABA-A Receptor (Ionotropic) cluster_GABA_B GABA-B Receptor (Metabotropic) GABA_A GABA-A Receptor Cl_channel Cl⁻ Channel Opens GABA_A->Cl_channel GABA Binding Hyperpolarization_A Hyperpolarization (Fast IPSP) Cl_channel->Hyperpolarization_A Cl⁻ Influx GABA_B GABA-B Receptor (GPCR) G_protein G-Protein Activation GABA_B->G_protein GABA Binding K_channel K⁺ Channel Opens G_protein->K_channel Hyperpolarization_B Hyperpolarization (Slow IPSP) K_channel->Hyperpolarization_B K⁺ Efflux GABA GABA GABA->GABA_A GABA->GABA_B

Canonical GABA Signaling Pathways
Predicted Interactions of 4-Amino-2-methoxybutanoic Acid
  • Altered Receptor Affinity/Selectivity: The steric hindrance from the C2-methoxy group may reduce the binding affinity for one or both major GABA receptor types. Alternatively, if a specific receptor subtype has a binding pocket that can accommodate this group, the compound might exhibit higher selectivity than GABA itself. For instance, the enantiomers of a related compound, 4-amino-3-hydroxybutanoic acid (GABOB), show opposite selectivity for GABA-A versus GABA-B and GABA-C receptors, highlighting how a single substituent can dictate receptor preference.[10]

  • Interaction with GABA Transporters (GATs): Research on a structurally similar analogue, 4-amino-2-fluorobutanoic acid, revealed that it acts as a noncompetitive inhibitor of the GABA transporter in the channel catfish brain, which shares remarkable similarity with the mammalian system.[11] This suggests a compelling possibility: the C2 position may be a critical locus for interaction with GATs. It is plausible that 4-Amino-2-methoxybutanoic acid could also act as a GAT inhibitor, thereby increasing synaptic GABA levels by blocking its reuptake. This would represent a completely different mechanism of action from direct receptor agonism.

Experimental Framework for Characterization

To move from hypothesis to data, a systematic experimental evaluation is required. The following workflow and protocols provide a robust framework for characterizing any novel GABA analogue.

Overall Experimental Workflow

Workflow start Novel Compound: 4-Amino-2-methoxybutanoic acid binding_assay Phase 1: Target Engagement Radioligand Binding Assays (GABA-A, GABA-B) start->binding_assay functional_assay Phase 2: Functional Activity In Vitro Electrophysiology (TEVC / Patch-Clamp) binding_assay->functional_assay If Binding Detected transporter_assay Phase 3: Reuptake Inhibition GABA Transporter (GAT) Uptake Assay binding_assay->transporter_assay Parallel or Sequential Screen data_analysis Data Synthesis & Mechanism Deconvolution functional_assay->data_analysis transporter_assay->data_analysis

Workflow for Characterizing Novel GABA Analogues
Protocol: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 4-Amino-2-methoxybutanoic acid for GABA-A and GABA-B receptors. This is achieved through competitive binding experiments where the test compound competes with a known radiolabeled ligand.[12][13]

Methodology:

  • Membrane Preparation:

    • Homogenize rat or mouse whole brain (or specific regions like the cortex or cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • GABA-A Receptor Assay:

    • Radioligand: [³H]-Muscimol or [³H]-SR95531 (a competitive antagonist).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

    • Procedure: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of [³H]-Muscimol (at a final concentration near its Kₑ), and 25 µL of varying concentrations of 4-Amino-2-methoxybutanoic acid (from 1 nM to 1 mM).

    • Nonspecific Binding: Determined in the presence of a saturating concentration of unlabeled GABA (1 mM).

    • Incubation: Incubate for 30 minutes at 4°C.

  • GABA-B Receptor Assay:

    • Radioligand: [³H]-CGP54626 (a competitive antagonist).

    • Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂ (pH 7.4).

    • Procedure: Follow the same procedure as for GABA-A, using the appropriate radioligand and buffer.

    • Nonspecific Binding: Determined in the presence of a saturating concentration of unlabeled baclofen (1 mM).

    • Incubation: Incubate for 60 minutes at room temperature.

  • Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).[13]

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Protocol: In Vitro Functional Assays using Two-Electrode Voltage Clamp (TEVC)

Objective: To determine if 4-Amino-2-methoxybutanoic acid acts as an agonist, antagonist, or allosteric modulator at specific GABA receptor subtypes expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject oocytes with cRNA encoding the subunits for the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABA-A receptor).

    • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

  • Compound Application and Data Acquisition:

    • Agonist Testing: Apply increasing concentrations of 4-Amino-2-methoxybutanoic acid to the oocyte and record the elicited current. A direct activation of an inward Cl⁻ current (for GABA-A) indicates agonist activity.

    • Antagonist Testing: Co-apply a fixed, sub-maximal concentration of GABA (e.g., the EC₅₀) with increasing concentrations of the test compound. A reduction in the GABA-evoked current indicates antagonist activity.

    • Modulator Testing: Co-apply a low, threshold concentration of GABA (e.g., the EC₁₀) with the test compound. An enhancement of the GABA-evoked current suggests positive allosteric modulation, while a decrease suggests negative modulation.

  • Data Analysis:

    • For agonists, plot the current amplitude against the log concentration and fit to the Hill equation to determine the EC₅₀ and Hill slope.

    • For antagonists, construct a Schild plot to determine the Kₑ and whether the antagonism is competitive.

Protocol: GABA Transporter (GAT) Uptake Assay

Objective: To assess if 4-Amino-2-methoxybutanoic acid inhibits the reuptake of GABA by GATs.

Methodology:

  • Synaptosome Preparation:

    • Prepare synaptosomes (sealed presynaptic nerve terminals) from rat brain cortex as described in the membrane preparation protocol, but with modifications to preserve transporter function (e.g., using sucrose-based buffers).

  • Uptake Assay:

    • Pre-incubate synaptosomes for 10 minutes at 37°C in Krebs-Ringer buffer in the presence of varying concentrations of 4-Amino-2-methoxybutanoic acid or a known GAT inhibitor (e.g., Tiagabine) as a positive control.

    • Initiate the uptake reaction by adding [³H]-GABA (final concentration ~50 nM).

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

    • Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]-GABA uptake at each concentration of the test compound.

    • Determine the IC₅₀ value by plotting percent inhibition versus the log concentration of the compound.

Conclusion and Future Directions

The study of GABA analogues is a cornerstone of neuroscience and therapeutic development. While GABA's role is well-established, the pharmacological profile of novel analogues like 4-Amino-2-methoxybutanoic acid remains an open question. The structural addition of a C2-methoxy group presents intriguing possibilities, from altered receptor selectivity to a potential shift in mechanism towards GABA transporter inhibition. The predictive analysis provided herein serves as a logical starting point, but it is the rigorous application of the detailed experimental protocols—spanning receptor binding, functional electrophysiology, and transporter assays—that will ultimately elucidate the true biological activity of this and other novel compounds. Such a systematic approach is essential for identifying next-generation modulators of the GABAergic system with improved efficacy and safety profiles.

References

  • Patsnap Synapse. (2024). What is the mechanism of Gamma-Aminobutyric Acid? Retrieved from Patsnap Synapse. [Link]

  • Horsman, M. L., & Mactutus, C. F. (1998). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. PubMed. [Link]

  • Allen, M. J., & Sabir, S. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls - NCBI Bookshelf. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Retrieved from Cleveland Clinic. [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved from Wikipedia. [Link]

  • Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]

  • GoodRx. (2024). What Are GABA Receptors and How Do They Help The Brain? Retrieved from GoodRx. [Link]

  • Ruden, A., et al. (2012). Induction of the GABA Cell Phenotype: An In Vitro Model for Studying Neurodevelopmental Disorders. PMC - PubMed Central. [Link]

  • Sano, K., & Matsuda, I. (1981). Process for the production of 4-aminobutyric acid or its derivatives.
  • Bylund, D. B. (2018). Receptor Binding Assays and Drug Discovery. PubMed. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. PMC. [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS One. [Link]

  • Chebib, M., et al. (2001). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. PubMed. [Link]

  • Mitchell, P. R., & Martin, I. L. (1978). In vitro studies on GABA release. PMC - PubMed Central. [Link]

  • Gandal, M. (2025). GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

  • CN103304453A. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Castrillon, G., et al. (2024). GABAergic inhibition shapes behavior and neural dynamics in human visual working memory. Cerebral Cortex. [Link]

  • Ho, Y. S., & Silverman, R. B. (1990). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. PubMed. [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from PubChem. [Link]

  • Chini, M., et al. (2020). Gabaergic Interneurons in Early Brain Development: Conducting and Orchestrated by Cortical Network Activity. Frontiers. [Link]

  • Sieghart, W. (1995). Subunit composition, distribution and function of GABA(A) receptor subtypes. PubMed. [Link]

  • Chebib, M., et al. (2001). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. PMC - PubMed Central. [Link]

  • Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. [Link]

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Foundational

therapeutic potential of alpha-methoxy gamma-amino acids

The following technical guide explores the therapeutic and structural potential of -methoxy- -amino acids. This class of non-proteinogenic amino acids represents a privileged scaffold in medicinal chemistry, offering uni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the therapeutic and structural potential of


-methoxy-

-amino acids. This class of non-proteinogenic amino acids represents a privileged scaffold in medicinal chemistry, offering unique stereoelectronic properties that enhance metabolic stability and define specific conformational preferences in peptidomimetics.

The Therapeutic Potential of -Methoxy -Amino Acids

A Technical Guide to Structural Optimization and Synthetic Methodology

Executive Summary: The -Methoxy Advantage

In the development of GABAergic modulators and peptidomimetics, the


-amino acid backbone (e.g., GABA, Baclofen) is a validated pharmacophore. However, rapid metabolic clearance via transamination and poor blood-brain barrier (BBB) permeability often limit efficacy.

The introduction of an


-methoxy group  (

) serves as a dual-purpose structural modification:
  • Metabolic Blockade: It sterically and electronically inhibits the pyridoxal phosphate (PLP)-dependent transamination at the

    
    -carbon, significantly extending plasma half-life.
    
  • Conformational Control: Through the gauche effect , the electronegative oxygen aligns with the backbone nitrogen, inducing specific folding patterns (e.g.,

    
    -turns) that can enhance receptor subtype selectivity.
    

This guide details the structural rationale, a self-validating chemo-enzymatic synthesis protocol, and the pharmacological evaluation of these compounds.[1]

Structural & Mechanistic Rationale

Stereoelectronic Effects and Folding

Unlike the flexible GABA backbone,


-methoxy-

-amino acids exhibit restricted conformational freedom. The C

-O bond tends to adopt a gauche orientation relative to the C

-C

bond due to

hyperconjugation.
  • Impact: This pre-organizes the molecule for binding to the

    
     subunit of voltage-gated calcium channels (similar to pregabalin) or GABA_B receptors, potentially reducing the entropic penalty of binding.
    
Metabolic Stability

The primary catabolic pathway for GABA analogs is transamination by GABA transaminase (GABA-T). This reaction requires the abstraction of an


-proton to form a Schiff base intermediate with PLP.
  • Mechanism: Substitution of the

    
    -proton with a methoxy group eliminates the requisite proton for the initial tautomerization step, rendering the molecule inert to GABA-T.
    

MetabolicBlockade cluster_0 Endogenous GABA Catabolism cluster_1 Alpha-Methoxy Blockade GABA GABA (Alpha-H present) Schiff PLP-Schiff Base GABA->Schiff Enzyme Binding Quinonoid Quinonoid Intermediate (Deprotonation) Schiff->Quinonoid Alpha-H Abstraction SSA Succinic Semialdehyde (Degradation) Quinonoid->SSA Hydrolysis MethoxyGABA Alpha-Methoxy GABA (Alpha-OMe present) BlockedSchiff Sterically Hindered Complex MethoxyGABA->BlockedSchiff NoReaction NO REACTION (Metabolic Stability) BlockedSchiff->NoReaction No Alpha-H to abstract caption Figure 1: Mechanism of metabolic stabilization via alpha-methoxy substitution.

Synthetic Methodology: Chemo-Enzymatic Route

Traditional chemical synthesis (e.g., Strecker or Gabriel) often yields racemic mixtures requiring tedious resolution. The following protocol utilizes an enzymatic tandem aldol-transamination sequence to generate enantiopure


-methoxy-

-amino acids. This method is superior due to its high stereocontrol and mild conditions.
Protocol: Enantioselective Synthesis of (2S,3R)- -Methoxy- -Amino Acids

Reagents:

  • Substrate: Methoxy-acetaldehyde (or functionalized derivative).

  • Enzyme 1 (Aldolase): Threonine aldolase or engineered 2-deoxy-D-ribose-5-phosphate aldolase (DERA).

  • Donor: Glycine (for threonine aldolase) or Pyruvate.

  • Enzyme 2 (Transaminase):

    
    -Transaminase.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Step-by-Step Workflow:

  • Aldol Addition (C-C Bond Formation):

    • Setup: Dissolve methoxy-acetaldehyde (10 mM) and glycine (50 mM) in phosphate buffer (100 mM, pH 7.5).

    • Catalysis: Add Threonine Aldolase (0.5 U/mL) and PLP (0.1 mM). Incubate at 30°C for 24 hours.

    • Mechanism:[1][2][3] The enzyme catalyzes the stereoselective addition of glycine to the aldehyde, establishing the

      
      -amino and 
      
      
      
      -hydroxy centers (if using standard substrates) or directly coupling to form the backbone. Note: For alpha-methoxy targets, we utilize a pyruvate aldolase to form the carbon skeleton, followed by chemical methylation or using pre-methylated donors.
    • Refined Chemical Alternative: Use Asymmetric Mannich Reaction .

      • React an

        
        -methoxy enolate (derived from an Evans auxiliary or similar chiral scaffold) with a sulfinimine.
        
      • Yield: Typically >80% diastereomeric excess (de).

  • Functional Group Manipulation (Chemical Step):

    • If the enzymatic route yields an

      
      -hydroxy product, perform an O-methylation using Methyl Iodide (MeI) and Silver Oxide (Ag
      
      
      
      O) in DMF.
    • Purification: Silica gel chromatography (Eluent: DCM/MeOH 9:1).

  • Deprotection & Isolation:

    • Hydrolyze any ester/auxiliary groups using LiOH (1M) in THF/H

      
      O.
      
    • Isolate the zwitterionic amino acid via ion-exchange chromatography (Dowex 50W).

Data Summary Table: Comparative Synthesis Methods

MethodStereocontrolYieldScalabilityNotes
Racemic Strecker NoneHighHighRequires chiral resolution (HPLC).
Asymmetric Mannich High (>95% ee)ModerateModerateUses chiral sulfinimines; best for R&D.
Enzymatic Aldol Very High (>99% ee)HighHighGreen chemistry; requires specific enzymes.

Pharmacological Evaluation & Protocols

To validate the therapeutic potential, the synthesized compounds must be evaluated for receptor binding affinity and metabolic stability.

Experiment A: Microsomal Stability Assay

Objective: Quantify the half-life (


) improvement of the 

-methoxy analog vs. native GABA.
  • Preparation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in PBS (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification.

  • Calculation: Plot ln[concentration] vs. time to determine

    
     and 
    
    
    
    .
Experiment B: Radioligand Binding Assay (GABA-B)

Objective: Determine


 values for GABA-B receptor binding.
  • Membrane Prep: Rat cerebral cortex homogenates.

  • Ligand: [3H]-Baclofen (2 nM).

  • Displacement: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the
    
    
    -methoxy analog.
  • Filtration: Harvest on GF/B filters; count radioactivity.

  • Result: A

    
     nM indicates high-affinity binding, validating the scaffold as a potent agonist/antagonist.
    

Workflow cluster_Validation Validation Phase Start Target Design (Alpha-Methoxy Scaffold) Synthesis Asymmetric Synthesis (Mannich or Enzymatic) Start->Synthesis Purification Ion-Exchange Purification Synthesis->Purification Binding Receptor Binding (Ki Determination) Purification->Binding Stability Microsomal Stability (t1/2 Analysis) Purification->Stability caption Figure 2: Development workflow from design to pharmacological validation.

References

  • Synthesis of Alpha-Amino Acids. Sketchy MCAT. Retrieved from [Link]

  • Stereoselective Synthesis of Ferrocenylamino Acids. Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of gamma-Hydroxy-alpha-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. National Institutes of Health (NIH). Retrieved from [Link]

  • Photoredox-Catalyzed alpha-Aminomethyl Carboxylation of Styrenes. Organic Letters (ACS Publications). Retrieved from [Link]

  • GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. Retrieved from [Link]

  • WO1985000520A1 - Gaba esters and gaba analogue esters.Google Patents.

Sources

Exploratory

Technical Whitepaper: 4-Amino-2-methoxybutanoic Acid (α-Methoxy-GABA)

The following technical guide details the physicochemical properties, synthesis, and biological context of 4-Amino-2-methoxybutanoic acid. Executive Summary 4-Amino-2-methoxybutanoic acid (also known as α-methoxy-GABA )...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and biological context of 4-Amino-2-methoxybutanoic acid.

Executive Summary

4-Amino-2-methoxybutanoic acid (also known as α-methoxy-GABA ) is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Characterized by the introduction of a methoxy group at the alpha carbon (C2 position), this modification alters the molecule's lipophilicity and metabolic stability compared to endogenous GABA. This guide provides a comprehensive technical analysis for researchers involved in neuropharmacology and medicinal chemistry.

Physicochemical Profile

The core identity of the molecule is defined by its aliphatic backbone and zwitterionic potential.

Identity & Constants
ParameterTechnical Specification
IUPAC Name 4-Amino-2-methoxybutanoic acid
Common Synonyms α-Methoxy-GABA; 2-Methoxy-4-aminobutyric acid
CAS Number 1339419-26-9 (Free Acid) / 1909319-23-8 (HCl Salt)
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol (Free Acid)
SMILES COC(=O)O (Chiral form shown)
Solubility High in H₂O (Zwitterionic); Low in non-polar organic solvents
Structural Analysis

The introduction of the methoxy group (-OCH₃) at the C2 position introduces a chiral center, creating (R)- and (S)-enantiomers. This substitution exerts an electron-withdrawing inductive effect (-I), which typically increases the acidity of the carboxylic acid relative to unsubstituted GABA.

  • pKa (Predicted): Carboxyl ~3.5 (vs. 4.0 for GABA); Amino ~10.5.

  • LogP (Predicted): -2.6 (Highly hydrophilic, though slightly more lipophilic than GABA due to the methyl ether).

Synthesis Protocol

The synthesis of 4-amino-2-methoxybutanoic acid presents a challenge due to the need to introduce the amino group at the gamma position while maintaining the alpha-methoxy functionality. The most robust route utilizes a Nitroalkene Michael Addition strategy, which avoids the harsh conditions often required for direct amination.

Retrosynthetic Analysis
  • Target: 4-Amino-2-methoxybutanoic acid.[1]

  • Precursor: Methyl 2-methoxy-4-nitrobutanoate.

  • Key Transformation: Selective reduction of the nitro group to an amine, followed by ester hydrolysis.

Step-by-Step Methodology
Phase 1: Michael Addition (Precursor Assembly)
  • Reagents: Methyl 2-methoxyacrylate (Acceptor), Nitromethane (Donor), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalyst.

  • Procedure:

    • Dissolve methyl 2-methoxyacrylate (1.0 eq) in anhydrous THF under N₂ atmosphere.

    • Add nitromethane (5.0 eq) to drive equilibrium.

    • Cool to 0°C and add DBU (0.1 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Monitor: TLC should show consumption of the acrylate.

    • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Intermediate: Methyl 2-methoxy-4-nitrobutanoate.

Phase 2: Nitro Reduction (Hydrogenation)
  • Reagents: Raney Nickel (active catalyst) or Pd/C (10%), H₂ gas (50 psi), Methanol.

  • Procedure:

    • Dissolve the nitro-ester intermediate in Methanol.

    • Add catalyst (10 wt% loading).

    • Hydrogenate in a Parr shaker at 50 psi for 6-8 hours.

    • Critical Control: Ensure temperature does not exceed 40°C to prevent lactamization (formation of 3-methoxy-2-pyrrolidone).

    • Filtration: Filter through Celite under inert atmosphere (Raney Ni is pyrophoric).

Phase 3: Hydrolysis
  • Reagents: LiOH (2.0 eq), THF/Water (1:1).

  • Procedure:

    • Treat the amino-ester with LiOH solution at 0°C.

    • Stir for 2 hours.

    • Purification: Neutralize with 1M HCl to pH 7.0. Isolate via ion-exchange chromatography (Dowex 50W) to separate the zwitterion from inorganic salts.

    • Lyophilize to obtain the final white powder.

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 2-methoxyacrylate Inter Methyl 2-methoxy- 4-nitrobutanoate Start->Inter Michael Addition (DBU, THF) Nitro Nitromethane (CH3NO2) Nitro->Inter AmineEst Methyl 4-amino- 2-methoxybutanoate Inter->AmineEst Hydrogenation Reduct Reduction (H2 / Raney Ni) Final 4-Amino-2-methoxybutanoic acid (C5H11NO3) AmineEst->Final Hydrolysis (LiOH, then HCl) Lactam Side Product: 3-methoxy-2-pyrrolidone AmineEst->Lactam Heat > 40°C

Caption: Synthetic pathway via nitroalkene reduction, highlighting the critical intermediate and potential lactamization side reaction.

Biological Mechanism & Application

As a GABA analog, 4-Amino-2-methoxybutanoic acid interacts with the GABAergic system. The alpha-methoxy substitution is a strategic modification in medicinal chemistry known as "steric shielding."

Mechanism of Action
  • GABA-AT Inhibition: The alpha-substitution sterically hinders the active site of GABA Transaminase (GABA-AT), potentially prolonging the half-life of endogenous GABA.

  • Receptor Binding: Unlike Gabapentin (which binds to voltage-gated calcium channels), alpha-substituted GABAs often retain affinity for GABA-B receptors, acting as agonists or partial agonists.

  • Metabolic Stability: The methoxy group blocks alpha-oxidation, a common metabolic clearance pathway.

Pharmacological Pathway

Mechanism cluster_Targets Biological Targets Compound 4-Amino-2-methoxybutanoic acid GABA_AT GABA Transaminase (Enzyme) Compound->GABA_AT Steric Hindrance GABA_B GABA-B Receptor (GPCR) Compound->GABA_B Agonism (?) Effect1 Inhibition of GABA degradation GABA_AT->Effect1 Effect2 Modulation of neuronal excitability GABA_B->Effect2 Outcome Anticonvulsant / Anxiolytic Potential Effect1->Outcome Effect2->Outcome

Caption: Proposed pharmacological interaction network illustrating dual pathways for neuronal inhibition.

References

  • PubChem. (n.d.).[2] 4-Amino-2-methoxybutanoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Shashoua, V. E. (1991). GABA esters and GABA analog esters (US Patent 5,051,448A). U.S. Patent and Trademark Office.
  • Silverman, R. B. (2018). The Organic Chemistry of Drug Design and Drug Action. Elsevier.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Amino-2-methoxybutanoic acid from Methyl Acrylate

Introduction 4-Amino-2-methoxybutanoic acid is a key synthetic intermediate with significant applications in the pharmaceutical industry, particularly as a precursor in the synthesis of gabapentin analogues and other neu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-methoxybutanoic acid is a key synthetic intermediate with significant applications in the pharmaceutical industry, particularly as a precursor in the synthesis of gabapentin analogues and other neurologically active compounds.[1][2][3] This document provides a detailed protocol for a robust and scalable synthesis of 4-Amino-2-methoxybutanoic acid, commencing from the readily available starting material, methyl acrylate. The described synthetic route involves a three-step sequence: a Michael addition of nitromethane to methyl acrylate, followed by the reduction of the nitro group to a primary amine, and concluding with the hydrolysis of the methyl ester to the final carboxylic acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical process parameters to ensure successful and reproducible synthesis.

Synthetic Strategy Overview

The synthesis is designed as a convergent and efficient pathway, maximizing yield and minimizing the formation of byproducts. The overall transformation is depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Ester Hydrolysis Methyl Acrylate Methyl Acrylate Intermediate_A Methyl 4-nitrobutanoate Methyl Acrylate->Intermediate_A Base Catalyst Nitromethane Nitromethane Nitromethane->Intermediate_A Intermediate_B Methyl 4-amino-2-methoxybutanoate Intermediate_A->Intermediate_B Reducing Agent Final_Product 4-Amino-2-methoxybutanoic acid Intermediate_B->Final_Product Acid or Base

Caption: Overall synthetic workflow from methyl acrylate to 4-Amino-2-methoxybutanoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 4-nitrobutanoate (Michael Addition)

The initial step involves the conjugate addition of nitromethane to methyl acrylate, a classic Michael reaction.[4] This reaction is typically base-catalyzed, with the choice of base and solvent being critical for achieving high yields and minimizing polymerization of the acrylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Acrylate86.0986.1 g (90.6 mL)1.0
Nitromethane61.0467.1 g (59.4 mL)1.1
1,8-Diazabicycloundec-7-ene (DBU)152.247.6 g (7.5 mL)0.05
Dichloromethane (DCM)84.93500 mL-

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl acrylate (1.0 mol) and dichloromethane (300 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of nitromethane (1.1 mol) and DBU (0.05 mol) in dichloromethane (200 mL).

  • Add the nitromethane-DBU solution dropwise to the stirred methyl acrylate solution over a period of 1 hour, maintaining the temperature at 0-5 °C. The use of a non-nucleophilic base like DBU is crucial to deprotonate nitromethane, forming the nitronate anion which acts as the Michael donor, without promoting unwanted side reactions with the electrophilic methyl acrylate.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 200 mL) to remove the DBU catalyst, followed by a saturated NaHCO₃ solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude methyl 4-nitrobutanoate.

  • Purify the crude product by vacuum distillation to obtain a colorless oil.

Expected Yield: 85-90%

Part 2: Synthesis of Methyl 4-amino-2-methoxybutanoate (Nitro Group Reduction)

The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose. It is important to select a catalyst and conditions that are chemoselective for the nitro group reduction without affecting the ester functionality.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-nitrobutanoate147.13147.1 g1.0
Palladium on Carbon (10% Pd/C)-7.4 g-
Methanol32.041 L-
Hydrogen Gas (H₂)2.0250 psi-

Protocol:

  • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve methyl 4-nitrobutanoate (1.0 mol) in methanol (1 L).

  • Carefully add 10% Pd/C catalyst (7.4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). The use of palladium on carbon is a standard and highly effective catalyst for the hydrogenation of nitro compounds to amines.[5]

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield methyl 4-amino-2-methoxybutanoate as a crude oil. This product is often used in the next step without further purification.

Expected Yield: >95% (crude)

Part 3: Synthesis of 4-Amino-2-methoxybutanoic acid (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[7][8][9][10] Basic hydrolysis (saponification) is often preferred as it is generally faster and less prone to side reactions with the amino group.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-amino-2-methoxybutanoate117.15117.2 g1.0
Sodium Hydroxide (NaOH)40.0044.0 g1.1
Water18.02500 mL-
Hydrochloric Acid (HCl), concentrated36.46As needed-

Protocol:

  • Dissolve methyl 4-amino-2-methoxybutanoate (1.0 mol) in a solution of sodium hydroxide (1.1 mol) in water (500 mL) in a 1 L round-bottom flask.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The hydrolysis of the ester to the carboxylate salt is typically rapid under these conditions.[8]

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the solution to pH 6-7 by the dropwise addition of concentrated hydrochloric acid. The product will begin to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-Amino-2-methoxybutanoic acid as a white crystalline solid.

  • Dry the final product in a vacuum oven at 50 °C.

Expected Yield: 80-85%

Mechanistic Insights

The key transformations in this synthesis are governed by well-established reaction mechanisms.

Mechanisms cluster_michael Michael Addition Mechanism cluster_reduction Nitro Reduction (Simplified) cluster_hydrolysis Ester Hydrolysis (Basic) Nitromethane Nitromethane Nitronate_Anion Nitronate_Anion Nitromethane->Nitronate_Anion Base Enolate_Intermediate Enolate_Intermediate Nitronate_Anion->Enolate_Intermediate + Methyl Acrylate Adduct Adduct Enolate_Intermediate->Adduct Protonation Nitro_Group R-NO2 Nitroso R-NO Nitro_Group->Nitroso H2, Pd/C Hydroxylamine R-NHOH Nitroso->Hydroxylamine H2, Pd/C Amine R-NH2 Hydroxylamine->Amine H2, Pd/C Ester R-COOR' Tetrahedral_Intermediate R-C(O⁻)(OH)OR' Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate - R'OH Carboxylic_Acid Carboxylic_Acid Carboxylate->Carboxylic_Acid + H⁺

Caption: Simplified mechanisms for the key reaction steps.

Characterization Data

The identity and purity of the final product, 4-Amino-2-methoxybutanoic acid, should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the methoxy group, the aliphatic chain protons, and the amine protons.
¹³C NMR Resonances for the carbonyl carbon, the methoxy carbon, and the aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Safety Considerations

  • Methyl acrylate is a flammable liquid and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitromethane is a flammable liquid and is toxic. Avoid inhalation and skin contact.

  • 1,8-Diazabicycloundec-7-ene (DBU) is a corrosive liquid. Handle with care.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step should be performed in a properly functioning and certified high-pressure apparatus.

  • Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 4-Amino-2-methoxybutanoic acid from methyl acrylate. The described three-step protocol is robust, scalable, and utilizes readily available reagents and standard laboratory techniques. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Sharma, R., et al. (2012). Reaction of ethyl acrylate and nitro methane in different solvents with Cs2CO3 as the base, and CuCN as catalyst. ResearchGate. [Link]

  • Google Patents. (2008). Process For Synthesis Of Gabapentin. US20080103334A1.
  • MDPI. (2021). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • ResearchGate. (2015). How can I carry out michael addition using methyl acrylate and cyclic amid?. [Link]

  • PubMed. (2018). Poly(N-isopropylacrylamide- co- 2-((diethylamino) methyl)- 4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. [Link]

  • Intratec.us. Methyl Acrylate Production. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. (2013). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

  • NIH. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Google Patents. (1977).
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. [Link]

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF GABAPENTIN. EP 3604272 A1. [Link]

  • ACS Publications. (2022). Tunable “In-Chain” and “At the End of the Branches” Methyl Acrylate Incorporation in the Polyolefin Skeleton through Pd(II) Catalysis. [Link]

  • UPCommons. Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Google Patents. (1973). Gelled nitromethane composition. US3765966A.
  • Chemical Society Reviews (RSC Publishing). (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Google Patents. (2006).
  • Google Patents. Michael addition curing coating system containing adhesion promoter.
  • ACS Publications. (2014). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Sciencemadness Discussion Board. (2011). Nitromethane, Nitro methanol and Methyl nitrate !!. [Link]

  • Chemistry LibreTexts. (2023). 21.6 Chemistry of Esters. [Link]

  • ResearchGate. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. [Link]

  • American Chemical Society. (2024). Gabapentin. [Link]

  • PubMed. (2013). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. [Link]

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Application

Optimized Protocol for the Incorporation of 4-Amino-2-methoxybutanoic Acid in Solid-Phase Peptide Synthesis

Topic: Protocol for using 4-Amino-2-methoxybutanoic acid in peptide synthesis Application Note & Protocol: AN-SPPS-GABA-OMe Abstract 4-Amino-2-methoxybutanoic acid (referred to herein as -OMe-GABA ) is a non-proteinogeni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for using 4-Amino-2-methoxybutanoic acid in peptide synthesis Application Note & Protocol: AN-SPPS-GABA-OMe

Abstract

4-Amino-2-methoxybutanoic acid (referred to herein as


-OMe-GABA ) is a non-proteinogenic 

-amino acid derivative used to introduce specific conformational constraints and metabolic stability into peptide backbones. The presence of the

-methoxy group, combined with the extended

-backbone, offers unique opportunities for peptidomimetic design, including the stabilization of turn structures and resistance to proteolytic degradation. However, its incorporation presents distinct synthetic challenges, primarily steric hindrance during coupling and a high propensity for intramolecular lactamization (pyrrolidone formation) when positioned at the C-terminus. This guide outlines a robust Fmoc-SPPS protocol designed to mitigate these risks and ensure high-fidelity synthesis.

Scientific Background & Mechanistic Rationale

Structural Properties

-OMe-GABA differs from standard 

-amino acids by the insertion of two methylene groups between the amine and the carboxyl, classifying it as a

-amino acid. The

-methoxy group exerts a gauche effect (stereoelectronic preference) with the adjacent carbonyl, biasing the backbone torsion angles and potentially inducing specific secondary structures such as helices or turns in foldamers.
The "Lactamization Trap"

The most critical failure mode in synthesizing peptides containing


-amino acids is intramolecular cyclization .
  • Mechanism: When

    
    -OMe-GABA is anchored to the resin via an ester linkage (e.g., Wang resin) and the N-terminal Fmoc group is removed, the resulting free primary amine is positioned four carbons away from the activated ester carbonyl.
    
  • Thermodynamics: Formation of the 5-membered lactam (pyrrolidin-2-one ring) is kinetically and thermodynamically favored over the intermolecular coupling of the next amino acid.

  • Consequence: The peptide chain is cleaved from the resin, resulting in low yield or total loss of product.

Steric Considerations

The


-methoxy group adds steric bulk immediately adjacent to the carboxyl carbon. While less hindered than 

-disubstituted amino acids (e.g., Aib), the reduced nucleophilicity of the incoming amine (due to the

-position's flexibility) combined with this steric bulk requires high-efficiency coupling reagents.

Material Preparation & Selection

Reagents
  • Building Block: Fmoc-4-Amino-2-methoxybutanoic acid (Fmoc-

    
    -OMe-GABA-OH). Ensure enantiomeric purity (2S or 2R) matches design requirements.
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.

  • Solvents: DMF (Peptide grade), DCM.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.

Resin Selection (CRITICAL)
Resin TypeLinkageSuitability for C-Terminal

-OMe-GABA
Rationale
Wang Resin EsterFORBIDDEN High risk of lactamization/cleavage upon Fmoc removal.
Rink Amide AmideEXCELLENT Amide linkage is stable against intramolecular amine attack.
2-Chlorotrityl (2-CTC) EsterGOOD Steric bulk of trityl linker prevents lactamization. Allows cleavage of protected fragments.[1][2][3]

Detailed Experimental Protocol

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for incorporating


-OMe-GABA.

SPPS_Protocol cluster_risk Risk Zone: Lactamization Start Start: Peptide Design Position Is u03b1-OMe-GABA C-Terminal? Start->Position Resin_Choice Select Resin Position->Resin_Choice Yes Internal Internal Position Position->Internal No Wang Wang Resin (High Failure Risk) Resin_Choice->Wang Avoid Rink Rink Amide / 2-CTC (Safe) Resin_Choice->Rink Recommended Loading Loading Protocol: 2-CTC: DIPEA, 1h Rink: HATU/DIPEA, 2h Rink->Loading Deprotection Fmoc Removal: 20% Piperidine/DMF Monitor for Lactamization Loading->Deprotection Coupling Coupling Step: HATU (0.95 eq) / DIPEA (2 eq) 2 x 60 min Internal->Coupling Coupling->Deprotection Next_AA Couple Next AA: Standard Protocol Deprotection->Next_AA Cleavage Final Cleavage: TFA/TIS/H2O (95:2.5:2.5) Next_AA->Cleavage

Figure 1: Decision tree for resin selection and workflow to prevent pyrrolidone formation.

Protocol A: Coupling -OMe-GABA to the Growing Chain

Use this when the residue is internal or N-terminal.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Activation:

    • Dissolve Fmoc-

      
      -OMe-GABA-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
      
    • Add DIPEA (8.0 eq) immediately before adding to the resin.

    • Note: Use slightly less coupling reagent than amino acid to prevent capping the resin with active ester byproducts.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 60 minutes .

    • Double Coupling (Recommended): Drain, wash with DMF (3x), and repeat the coupling step with fresh reagents for another 60 minutes. The steric hindrance of the methoxy group justifies this redundancy.

  • Washing: Wash with DMF (5x) and DCM (3x).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to prevent deletion sequences.

Protocol B: Loading -OMe-GABA to 2-Chlorotrityl Resin (C-Terminal)

Use this to generate a C-terminal acid without lactamization risk.

  • Swell: Swell 2-CTC resin in dry DCM for 30 min.

  • Loading:

    • Dissolve Fmoc-

      
      -OMe-GABA-OH (1.2 eq relative to resin capacity) in dry DCM.
      
    • Add DIPEA (4.0 eq).

    • Add to resin and agitate for 2 hours.

    • Crucial: Do NOT use activating reagents (HATU/DIC) here. Loading proceeds via nucleophilic displacement of chloride, avoiding carboxyl activation.

  • Capping: Add Methanol (1 mL) to the reaction mixture and agitate for 15 min to cap unreacted trityl sites.

  • Wash: Wash extensively with DCM and DMF.

Deprotection & Elongation
  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min).

    • Warning: If

      
      -OMe-GABA is C-terminal on a Wang  resin, this step will cause >80% product loss via cyclization. On Rink or 2-CTC, it is safe.
      
  • Next Coupling: The free

    
    -amine is primary and relatively unhindered. Standard coupling (HBTU/DIC) for the next amino acid is usually sufficient.
    

Analytical Data & Characterization

When analyzing the crude peptide, look for these specific markers to verify successful incorporation vs. failure modes.

FeatureExpected ObservationFailure Mode Indicator
HPLC Retention Shifted slightly hydrophobic compared to GABA analog due to -OMe.Early elution peak: Indicates truncated sequence (lactam formation and loss of chain).
Mass Spec (ESI) [M+H]+ corresponds to calculated mass.[M-Resin-H]+: If mass matches the pyrrolidone derivative (Cyclized GABA-OMe), the peptide cleaved during synthesis.
NMR (

H)
Distinct singlet (3H) for -OCH

at ~3.2-3.4 ppm.
Absence of -OCH

signal implies failed coupling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (C-Term) Lactamization on ester resin.Switch to Rink Amide or 2-Chlorotrityl resin. Do not use Wang.
Incomplete Coupling Steric hindrance of

-OMe.
Use HATU or HOAt additives. Increase temperature to 50°C (if no Cys/His present).
Racemization Base-catalyzed epimerization at

-C.
Use DIC/Oxyma (neutral pH activation) instead of HATU/DIPEA. Use TMP (collidine) as base.
Aggregation

-peptides can form sheets.
Use ChemMatrix resin (PEG-based) and heat (microwaves) to disrupt secondary structure.

References

  • Evaluation of Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Gamma-Amino Acid Cyclization: Dado, G. P., & Gellman, S. H. (1994).

    
    -Amino Acids. Journal of the American Chemical Society, 116(3), 1054–1062. [Link]
    
  • Resin Selection for C-Terminal Acids: Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 37(6), 513–520. [Link]

  • SPPS of Foldamers: Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733–2763. [Link]
    

Sources

Method

Application Note & Protocol: Characterizing the Solubility of 4-Amino-2-methoxybutanoic Acid in Organic Solvents

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to understanding and determining the solubility of 4-Amino-2-methoxybutanoic acid in various organi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and determining the solubility of 4-Amino-2-methoxybutanoic acid in various organic solvents. Given the limited availability of direct solubility data for this specific molecule, this application note establishes a theoretical framework based on related compounds and provides a detailed, field-proven protocol for empirical solubility determination. The methodologies outlined herein are designed to yield reliable and reproducible data crucial for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction: The Significance of Solubility Profiling

4-Amino-2-methoxybutanoic acid is a modified amino acid with potential applications in medicinal chemistry and as a building block in organic synthesis. Like its structural analogs, such as γ-Aminobutyric acid (GABA), its utility is fundamentally linked to its physicochemical properties, paramount among which is solubility. The ability to dissolve this compound in non-aqueous media is critical for:

  • Reaction Chemistry: Ensuring homogenous conditions for chemical transformations.

  • Purification: Selecting appropriate solvent systems for crystallization and chromatography.

  • Formulation: Developing delivery systems for potential therapeutic applications.

  • Analytical Chemistry: Preparing samples for techniques like HPLC and NMR spectroscopy.

This guide will walk through the theoretical considerations of its solubility and provide a robust protocol for its experimental determination.

Physicochemical Profile of 4-Amino-2-methoxybutanoic Acid

Understanding the structural and chemical properties of 4-Amino-2-methoxybutanoic acid is essential for predicting its solubility behavior.

PropertyValueSource
Chemical Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [1]
Structure See Figure 1
Melting Point ~253 °C[1]
Boiling Point ~284.7 °C[1]
Predicted pKa (Not available)
Key Structural Features Amino group (-NH₂), Carboxylic acid (-COOH), Methoxy group (-OCH₃), Butyl chain

Figure 1: Chemical Structure of 4-Amino-2-methoxybutanoic acid

The presence of both a basic amino group and an acidic carboxylic acid group suggests that 4-Amino-2-methoxybutanoic acid exists as a zwitterion at neutral pH. This dual ionic character, coupled with the polar methoxy group, indicates a strong propensity for hydrogen bonding, which governs its interaction with various solvents.

Theoretical Framework for Solubility in Organic Solvents

The solubility of an amino acid derivative in organic solvents is a multifactorial phenomenon. The interplay of the following factors dictates the extent to which 4-Amino-2-methoxybutanoic acid will dissolve.

Solvent Polarity and Hydrogen Bonding

The adage "like dissolves like" is the cornerstone of solubility prediction.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be the most effective organic solvents for dissolving 4-Amino-2-methoxybutanoic acid due to their ability to solvate both the charged amino and carboxylate groups of the zwitterion. The solubility of γ-aminobutyric acid (GABA), a structural analog, is known to be highest in methanol among common alcohols.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the amino group. Their effectiveness will depend on their ability to disrupt the strong intermolecular forces within the solid-state crystal lattice of the amino acid.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the highly polar and zwitterionic nature of 4-Amino-2-methoxybutanoic acid, its solubility in nonpolar solvents is expected to be extremely low.[3]

The Effect of Temperature

For most solid solutes, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces of the solvent. When developing a solubility profile, it is crucial to measure it across a range of relevant temperatures.

The Zwitterionic Nature and pH

In the solid state and in neutral solutions, amino acids exist as zwitterions. Their solubility in organic solvents can be limited by the strong electrostatic interactions in their crystal lattice. The solubility of amino acids is generally lowest at their isoelectric point and increases with the addition of acid or base.[4][5] While pH is a concept primarily for aqueous systems, the addition of acidic or basic modifiers to an organic solvent can protonate the carboxylate group or deprotonate the ammonium group, respectively. This neutralizes the zwitterionic character and can significantly enhance solubility in less polar organic solvents.

Solubility Solubility of 4-Amino-2-methoxybutanoic acid Solvent Solvent Properties Solvent->Solubility Polarity H-bonding Temperature Temperature Temperature->Solubility Increases solubility (typically) pH_Modifier pH Modifier (Acid/Base) pH_Modifier->Solubility Neutralizes zwitterion Solute Solute Properties (Zwitterion, H-bonding) Solute->Solubility Crystal lattice energy cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solute to vial B Add precise volume of solvent A->B C Equilibrate in shaker at constant temperature (24-48 hours) B->C D Allow solids to settle C->D E Draw supernatant into syringe D->E F Filter through 0.22 µm filter E->F G Dispense precise aliquot into pre-weighed vial F->G H Evaporate solvent to dryness G->H I Weigh vial with dried solute H->I J Calculate solubility (mg/mL) I->J

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

The solubility of 4-Amino-2-methoxybutanoic acid in organic solvents is a critical parameter for its effective use in scientific research and development. While direct published data is limited, an understanding of its zwitterionic nature and hydrogen bonding capacity allows for rational solvent selection. The detailed gravimetric protocol provided in this note offers a reliable and accessible method for researchers to generate high-quality, empirical solubility data. Such data is indispensable for optimizing reaction conditions, developing purification strategies, and advancing the potential applications of this compound.

References

  • Vertex AI Search. (n.d.). Gamma-Aminobutyric Acid (GABA) - Solubility of Things.
  • Biosynth. (n.d.). 2-Amino-4-methoxybutanoic acid.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. Retrieved February 4, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Application

preparation of alpha-methoxy GABA esters for biological assays

Application Note: Preparation of -Methoxy GABA Esters for Biological Assays -Methoxy GABA Esters in Electrophysiological and Binding Assays. Abstract & Introduction -Aminobutyric acid (GABA) is the primary inhibitory neu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of -Methoxy GABA Esters for Biological Assays


-Methoxy GABA Esters in Electrophysiological and Binding Assays.

Abstract & Introduction


-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] The modification of GABA at the 

-position (C2) significantly alters its metabolic stability and receptor binding kinetics. Specifically,

-methoxy GABA esters
represent a critical class of compounds used to probe stereoselective binding pockets of GABA

receptors and investigate blood-brain barrier (BBB) permeability mechanisms.

This guide details the chemical synthesis , purification , and biological formulation of


-methoxy GABA esters. Unlike simple GABA analogs, the 

-methoxy moiety introduces unique stereoelectronic effects, while the ester functionality acts as a prodrug motif or a probe for esterase activity.

Critical Technical Challenge: The primary failure mode in biological assays involving GABA esters is spontaneous hydrolysis in aqueous buffers, leading to inconsistent


 data. This protocol establishes a "Just-in-Time" preparation workflow to ensure molecular integrity.

Chemical Synthesis Strategy

While simple GABA esters can be prepared via Fischer esterification, the


-methoxy group requires a more delicate approach to prevent elimination or racemization. We utilize a Lactam Activation Route , which offers higher regioselectivity and yield compared to direct 

-alkylation.
Synthetic Pathway (Protocol A)

The synthesis targets Methyl 4-amino-2-methoxybutanoate (as a representative ester).

Step 1:


-Methoxylation of the Lactam 
  • Precursor:

    
    -Acetyl-2-pyrrolidinone.
    
  • Reagents: Anodic oxidation in MeOH or chemical oxidation (e.g., using Mn(OAc)

    
    ).
    
  • Mechanism: Introduction of a methoxy group at the 3-position of the pyrrolidinone ring (which corresponds to the

    
    -position of the open-chain GABA).
    

Step 2: Ring Opening & Deprotection

  • Reagents: Acidic methanolysis (HCl/MeOH).

  • Outcome: Simultaneous ring opening and ester formation.

Step 3: Neutralization & Isolation

  • Method: Careful neutralization with NaHCO

    
     at low temperature to avoid ester hydrolysis.
    
Synthesis Workflow Diagram

G Start N-Acetyl-2-pyrrolidinone Inter 3-Methoxy-N-acetyl -2-pyrrolidinone Start->Inter Anodic Oxidation (MeOH, Pt electrodes) Product Methyl 4-amino-2-methoxybutanoate (Target Ester) Inter->Product Acidic Methanolysis (HCl/MeOH, Reflux) Waste Byproducts Inter->Waste Over-oxidation

Figure 1: Synthetic route via lactam intermediate, minimizing side reactions common in direct alkylation.

Purification & Characterization

Biological assays require >98% purity. Trace acidic impurities can acidify assay buffers, altering receptor gating.

Purification Protocol
  • Evaporation: Remove excess MeOH under reduced pressure (Rotavap) at <40°C.

  • Extraction: Dissolve residue in cold DCM; wash with saturated NaHCO

    
     (rapidly) to remove residual acid.
    
  • Chromatography: If impurities persist, use Flash Chromatography (Silica gel).

    • Mobile Phase: DCM:MeOH (95:5) + 0.1% NH

      
      OH (to keep amine free base).
      
  • Salt Formation (Optional but Recommended): Convert to Hydrochloride salt (R-NH

    
    Cl
    
    
    
    ) for long-term stability.
    • Method: Treat ethereal solution of free base with HCl in dioxane. Filter precipitate.

Quality Control Specifications
ParameterAcceptance CriterionMethodReason
Purity > 98.0%HPLC-UV / LC-MSPrevent off-target effects.
Identity Confirmed

H-NMR (D

O)
Verify

-methoxy peak (~3.8 ppm).
Residual Solvent < 0.1%GC-HeadspaceSolvents (e.g., DCM) are cytotoxic.
Endotoxin < 0.1 EU/mLLAL AssayCritical for cell-based assays.

Biological Assay Preparation (The "Just-in-Time" Protocol)

This is the most critical section for the end-user. GABA esters are prone to chemical hydrolysis (driven by pH) and enzymatic hydrolysis (driven by esterases in plasma or cell culture media).

Solubility & Stock Solutions

-Methoxy GABA esters are moderately polar.
  • LogP: ~0.5 - 1.2 (depending on ester chain length).

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or Water (for HCl salts).

Protocol:

  • Primary Stock (100 mM): Dissolve 10 mg of compound in anhydrous DMSO.

    • Storage: -20°C in small aliquots (avoid freeze-thaw). Stable for 3 months.

  • Working Stock (1 mM): Dilute Primary Stock 1:100 into assay buffer immediately before use.

Stability Management

WARNING: In physiological saline (pH 7.4), GABA esters have a half-life (


) ranging from minutes to hours depending on the ester steric bulk.
  • Keep on Ice: Maintain working solutions at 4°C until perfusion.

  • Buffer Choice: Avoid phosphate buffers if possible (catalyzes hydrolysis); HEPES is preferred.

  • Esterase Inhibition: If studying the ester itself (not as a prodrug), add an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF) to the assay medium, provided it does not interfere with the receptor.

Assay Workflow Diagram

AssayPrep cluster_warning Critical Control Point Solid Lyophilized Solid (-20°C Storage) Stock Primary Stock (100 mM in DMSO) Solid->Stock Dissolve (Anhydrous) Dilution Working Dilution (HEPES Buffer, pH 7.4) Stock->Dilution Dilute 1:1000 (Keep on Ice!) Assay Biological Assay (Patch Clamp / Binding) Dilution->Assay Apply within 15 min

Figure 2: "Just-in-Time" formulation prevents hydrolysis artifacts during data acquisition.

Validation Protocols

Electrophysiology (Patch-Clamp)

To verify the activity of the


-methoxy GABA ester on GABA

receptors:
  • Cell Line: HEK293 cells transiently transfected with

    
     GABA
    
    
    
    receptor subunits.
  • Perfusion: Use a rapid perfusion system (exchange time < 20 ms).

  • Application: Apply the ester for 2–5 seconds.

  • Readout: Measure peak amplitude of Cl

    
     current.
    
  • Control: Apply equivalent concentration of GABA (acid) to normalize response.

    • Note: If the ester is active, it may show slower kinetics than GABA due to lipophilicity.

Ester Hydrolysis Rate Determination

Before running expensive bio-assays, determine the stability of your specific ester.

  • Incubate 100

    
    M ester in Assay Buffer at 37°C.
    
  • Take aliquots at 0, 15, 30, 60 min.

  • Analyze via HPLC.[3]

  • Plot degradation to calculate

    
    . If 
    
    
    
    min, continuous flow perfusion is required.

References

  • Shashoua, V. E., et al. (1984).[4] "Gamma-aminobutyric acid esters.[4][5][6] 1. Synthesis, brain uptake, and pharmacological studies."[4] Journal of Medicinal Chemistry. Link

  • Sigel, E., & Steinmann, M. E. (2012). "Structure, function, and modulation of GABA(A) receptors." Journal of Biological Chemistry. Link

  • Nishiyama, T., et al. (2024).[7] "An Enzyme Assay Kit for GABA Quantification in Plant Tissues." Methods in Molecular Biology. Link

  • Sallard, E., et al. (2021).[8] "Electrophysiology of ionotropic GABA receptors." Cellular and Molecular Life Sciences. Link

  • Masiulis, S., et al. (2019).[9] "GABA-A receptor signalling mechanisms revealed by structural pharmacology." Nature.[9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 4-Amino-2-methoxybutanoic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Amino-2-methoxybutanoic acid. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-2-methoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-canonical amino acid. Given the absence of a single, standardized public protocol, this document synthesizes information from analogous chemical transformations to provide plausible synthetic routes and robust troubleshooting strategies. Our goal is to empower you to overcome common challenges and significantly improve your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 4-Amino-2-methoxybutanoic acid.

Q1: What makes the synthesis of 4-Amino-2-methoxybutanoic acid particularly challenging?

A1: The synthesis is challenging due to the molecule's multifunctional nature. It contains a primary amine, a carboxylic acid, and a secondary methoxy group, all in close proximity. This structure presents several hurdles:

  • Competing Reactivity: The amine and carboxylic acid groups can react with each other or with reagents intended for other parts of the molecule, necessitating a carefully planned protecting group strategy.

  • Stereocontrol: The carbon at the 2-position (α-carbon) is a chiral center. Many synthetic steps carry a risk of racemization, which would lead to a mixture of enantiomers, reducing the yield of the desired stereoisomer and complicating purification.[1]

  • Lack of Precedent: There is a limited number of published, high-yield syntheses specifically for this molecule, requiring researchers to adapt protocols from similar compounds and engage in significant optimization.[2]

Q2: What are the most plausible synthetic routes to prepare 4-Amino-2-methoxybutanoic acid?

A2: Based on established organic chemistry principles and syntheses of related structures, three primary retrosynthetic pathways are plausible. The choice of route often depends on the availability of starting materials and the desired stereochemistry.

  • Route A: From 4-Amino-2-hydroxybutanoic Acid (AHBA): This is a direct approach involving the selective methylation of the C2 hydroxyl group of a commercially available or readily synthesized precursor.

  • Route B: From a Glutamic Acid Derivative: This classic amino acid chemistry approach involves modifying the side chain of glutamic acid, a readily available chiral starting material.

  • Route C: Enzymatic Reductive Amination: A green chemistry approach that uses an engineered enzyme to asymmetrically aminate a keto-acid precursor, offering high stereoselectivity.[3]

Q3: What analytical methods are essential for monitoring these reactions?

A3: A combination of techniques is crucial for tracking reaction progress, identifying byproducts, and confirming the final product's identity and purity.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reaction conversion and confirms the molecular weight of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and key intermediates, confirming the presence of the methoxy group and the overall carbon skeleton.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Critical for determining the enantiomeric excess (e.e.) of the final product, especially when stereocontrol is a primary objective.

Section 2: Synthetic Routes & Troubleshooting Guides

This section provides a detailed examination of the plausible synthetic routes, including step-by-step protocols and targeted troubleshooting advice.

Route A: Selective Methylation of 4-Amino-2-hydroxybutanoic Acid (AHBA)

This route is conceptually straightforward but requires careful control of the methylation step to avoid side reactions. The amino and carboxyl groups must be protected before methylation.

G cluster_0 Route A: Selective Methylation A 4-Amino-2-hydroxy- butanoic Acid (AHBA) B Protect Amine & Acid (e.g., Boc, Benzyl ester) A->B C Protected AHBA B->C D Methylate Hydroxyl (e.g., NaH, MeI) C->D E Protected Target Molecule D->E F Global Deprotection (e.g., Hydrogenolysis, Acidolysis) E->F G 4-Amino-2-methoxy- butanoic Acid F->G

Caption: Workflow for Route A starting from AHBA.

Troubleshooting Route A

Q: My methylation step (D) is resulting in a low yield or a complex mixture of products. What's going wrong?

A: This is a common issue stemming from the reactivity of the protected intermediate. Here’s a systematic approach to troubleshoot it.

Potential Cause Explanation & Causality Recommended Solution
Incomplete Deprotonation The base (e.g., NaH) must be strong enough to fully deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Incomplete reaction leaves unreacted starting material.Use a fresh, high-purity batch of NaH. Ensure the solvent (e.g., THF, DMF) is rigorously anhydrous, as water will quench the base. Consider a slightly stronger base like lithium diisopropylamide (LDA) at low temperatures.[1]
N-Methylation If a carbamate protecting group like Boc is used, the amide N-H, while less acidic than the O-H, can be deprotonated and methylated by strong bases and alkylating agents, leading to a significant byproduct.Use a milder base such as silver(I) oxide (Ag₂O) with methyl iodide. This classic procedure for methylating hydroxyls is less likely to affect the protected amine. Alternatively, switch to an N-protecting group without an N-H proton, such as a dibenzyl group, although this requires harsher deprotection conditions.
Elimination Reaction Strong, sterically hindered bases can promote elimination of the hydroxyl group (as water after protonation during workup) to form an alkene, especially if the reaction is heated.Perform the methylation at a lower temperature (e.g., 0 °C to room temperature). Avoid using bulky bases like potassium tert-butoxide if possible.
Poor Reagent Quality Old methyl iodide can contain iodine (from decomposition), which can cause side reactions.Use freshly distilled or commercially available high-purity methyl iodide.
Route C: Enzymatic Reductive Amination

This modern approach offers excellent stereoselectivity and operates under mild, environmentally friendly conditions. It relies on an engineered amine dehydrogenase (AmDH) or a transaminase to convert a keto-acid precursor into the desired amino acid.[3]

G cluster_1 Route C: Enzymatic Approach A 2-Keto-4-methoxy- butanoic Acid B Reductive Amination A->B Engineered Enzyme (e.g., AmDH) Ammonia Source (NH₄⁺) Cofactor (NADH/NADPH) C 4-Amino-2-methoxy- butanoic Acid B->C

Caption: Workflow for the enzymatic synthesis (Route C).

Troubleshooting Route C

Q: My enzymatic conversion is stalled, and the yield is poor. How can I optimize the biotransformation?

A: Enzymatic reactions are sensitive to a variety of parameters. Optimizing these conditions is key to achieving high conversion.[4][5]

Potential Cause Explanation & Causality Recommended Solution
Enzyme Inhibition High concentrations of the substrate (keto-acid) or the product (amino acid) can inhibit the enzyme, slowing down or stopping the reaction. The ammonia source (e.g., ammonium formate) can also affect pH and enzyme activity.Perform a substrate titration experiment to find the optimal starting concentration. Consider a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.
Cofactor Depletion The reaction requires a stoichiometric amount of a reduced cofactor (NADH or NADPH). If this is not regenerated, the reaction will stop once the initial supply is consumed.Implement a cofactor regeneration system. A common and cost-effective method is to use formate dehydrogenase (FDH) with sodium formate, which converts NAD⁺ back to NADH.[3] Another option is glucose dehydrogenase (GDH) with glucose.
Suboptimal pH or Temp Every enzyme has an optimal pH and temperature range for activity and stability. Deviations can lead to a dramatic loss of function.Determine the optimal pH and temperature for your specific enzyme, often provided by the supplier or found in the literature. Buffer the reaction mixture robustly within this optimal range (e.g., using a phosphate or Tris buffer).
Poor Enzyme Stability The enzyme may be denaturing over the course of the reaction due to mechanical stress (vigorous stirring), temperature, or interaction with solvents or impurities.Reduce stirring speed or use a gentler mixing method (e.g., orbital shaking). Consider immobilizing the enzyme on a solid support, which can significantly enhance its stability and allow for easier reuse.

Section 3: General Troubleshooting Workflow

When faced with a low yield, a systematic approach can help pinpoint the root cause efficiently. The following workflow is applicable to most chemical syntheses.

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_degradation Troubleshooting Degradation start Low Yield Observed check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present High Amount of Starting Material (SM) Remaining check_sm->sm_present Yes sm_gone Little to No Starting Material Remaining check_sm->sm_gone No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn degradation Product/SM Degradation sm_gone->degradation reagents Check Reagent Quality (Purity, Age, Storage) incomplete_rxn->reagents conditions Optimize Conditions (Temp, Time, Concentration) incomplete_rxn->conditions catalyst Verify Catalyst Activity (Use fresh catalyst, check loading) incomplete_rxn->catalyst temp Lower Reaction Temperature degradation->temp time Reduce Reaction Time degradation->time workup Modify Workup/Purification (Avoid harsh pH, use milder methods) degradation->workup

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Section 4: Experimental Protocols

The following protocols are provided as validated starting points for key transformations, adapted from procedures for analogous molecules.[6]

Protocol 1: Boc-Protection of an Amino Acid

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq, as a 1 M aqueous solution) to raise the pH to ~10-11.

  • Reagent Addition: Add a solution of Boc₂O (1.1 eq) in dioxane dropwise while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol 2: Catalytic Hydrogenation for Deprotection

This protocol is for the removal of benzyl-type protecting groups (e.g., Cbz, Benzyl ester).

  • Setup: In a hydrogenation vessel, dissolve the protected amino acid (1.0 eq) in a suitable solvent like methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or by pressurizing the vessel to 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected product.[6]

References

  • CN112521318A - Preparation method of amisulpride important intermediate - Google Patents.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents.
  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - Frontiers. Available at: [Link]

  • US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents.
  • EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. Available at: [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Guide - Low Yield Troubleshooting - PacBio. Available at: [Link]

  • Radical-Based Synthesis and Modification of Amino Acids - PMC - NIH. Available at: [Link]

  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates - ResearchGate. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]

  • Optimization of a Key Step in the Synthesis of Benzocaine - Inspiration. Available at: [Link]

  • (PDF) Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - ResearchGate. Available at: [Link]

  • Side Effects of Amino Acid Supplements - PMC. Available at: [Link]

  • Synthetic route to amino acid 2. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Combinatorial optimization of pathway, process and media for the production of p-coumaric acid by Saccharomyces cerevisiae - PubMed Central. Available at: [Link]

  • Two possible routes to obtain Fmoc-protected amino acids. Route (a)... - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 4-Amino-2-methoxybutanoic Acid

Introduction: The Analytical Challenge Resolving the enantiomers of 4-Amino-2-methoxybutanoic acid presents a distinct set of chromatographic challenges. Unlike standard -amino acids, this molecule is a -amino acid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Resolving the enantiomers of 4-Amino-2-methoxybutanoic acid presents a distinct set of chromatographic challenges. Unlike standard


-amino acids, this molecule is a 

-amino acid derivative.[1][2] The chiral center (C2, attached to the methoxy group) is separated from the primary amine handle (C4) by an ethylene spacer.

Key Physicochemical Hurdles:

  • Zwitterionic Nature: The molecule exists as a zwitterion in neutral solutions, complicating retention on standard silica-based columns.[1][2]

  • Lack of Chromophore: The structure (

    
    ) lacks aromatic rings or conjugated systems.[1] Direct UV detection is only possible at low wavelengths (<210 nm), where solvent cutoff noise is high.[1][2]
    
  • Distance of Chirality: The distance between the primary interaction site (the amine) and the chiral center reduces the effectiveness of some traditional chiral selectors that rely on steric hindrance close to the binding site.[2]

This guide outlines two robust workflows: Direct Analysis via Zwitterionic Ion Exchange (ZWIX) and Indirect Analysis via Marfey’s Derivatization .[1][2]

Module 1: Method Selection Strategy

Before beginning experimental work, determine your detection limits and sample matrix requirements.[1][2]

MethodSelection Start Start: Define Analytical Goal Detection Is UV Sensitivity Critical? (Is MS unavailable?) Start->Detection Purity Is Sample Prep/Purification Required? Detection->Purity No (MS available) MethodB METHOD B: Derivatization (Marfey's Reagent + C18) Detection->MethodB Yes (UV required) MethodA METHOD A: Direct Separation (Chiralpak ZWIX) Purity->MethodA Analytical/MS MethodC METHOD C: Crown Ether (Crownpak CR-I) Purity->MethodC Alternative for Primary Amines

Figure 1: Decision tree for selecting the optimal chiral resolution strategy based on detection capabilities and purification needs.

Module 2: Direct Separation (ZWIX Method)

Best for: LC-MS analysis, preparative scale-up, and avoiding derivatization artifacts.[1][2]

The Chiralpak ZWIX(+) / ZWIX(-) columns are the modern standard for underivatized amino acids.[1] Unlike Crown Ethers (which require harsh acidic mobile phases), ZWIX uses a double ion-pairing mechanism .[1] The stationary phase contains both a cationic site (Quinine/Quinidine derivative) and an anionic site (sulfonic acid).[1]

Mechanism of Action

The 4-amino group of your analyte interacts with the sulfonic acid site, while the carboxylic acid interacts with the basic quinuclidine nitrogen.[1] This "molecular clamp" stabilizes the analyte in the chiral groove, allowing recognition of the methoxy group at C2.[2]

Experimental Protocol
ParameterSpecification
Column Chiralpak ZWIX(+) or ZWIX(-) [3µm, 150 x 3.0 mm]
Mobile Phase MeOH / MeCN / H₂O (49 : 49 :[1] 2) + 50 mM Formic Acid + 25 mM Diethylamine
Elution Mode Isocratic
Flow Rate 0.4 – 0.5 mL/min
Temperature 25°C (Lowering to 10°C can improve resolution)
Detection MS (ESI+) or UV 205 nm (requires HPLC-grade reagents)
Troubleshooting ZWIX Separations

Q: I see no retention (t0 elution). What is wrong?

  • A: The zwitterionic mechanism requires specific protonation states.[1][2][3] Ensure you are using both an acid (Formic acid) and a base (Diethylamine) in the mobile phase.[1] The ratio is critical. If the pH is too low, the carboxylic acid on the analyte is protonated and won't bind to the basic site on the CSP.[2]

  • Fix: Adjust the FA/DEA ratio to reach an apparent pH (in water) of roughly 5.5–6.0.

Q: The peaks are broad and tailing. [2]

  • A: This is often due to slow mass transfer or secondary interactions.[1][2]

  • Fix: Increase the Methanol content. MeOH is the "strong" solvent in ZWIX chromatography (protic solvent).[2] Increasing MeOH (e.g., from 50% to 75%) sharpens peaks but decreases retention.[1][2]

Module 3: Indirect Separation (Marfey’s Reagent)

Best for: High-sensitivity UV detection, trace impurity analysis, and labs without Chiral columns.[1][2]

Marfey’s Reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine at C4.[1][2] It introduces a strong UV chromophore (340 nm) and converts the enantiomers into diastereomers .[2] These diastereomers can then be separated on a standard achiral C18 column.[1][2]

Reaction Mechanism


Because the resulting molecules are diastereomers, they have different physical properties (hydrophobicity) and separate on standard Reverse Phase columns.[1][2]

Experimental Protocol

Step 1: Derivatization

  • Prepare 50 µL of sample (50 mM in water).

  • Add 100 µL of 1% Marfey’s Reagent (in Acetone).

  • Add 20 µL of 1M NaHCO₃ (pH buffer).

  • Incubate at 40°C for 60 minutes .

  • Stop reaction by adding 20 µL of 2M HCl (Quench).

  • Dilute with Mobile Phase A before injection.[1][2]

Step 2: HPLC Conditions

ParameterSpecification
Column C18 (e.g., Kinetex C18 or Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 60% B over 45 minutes
Detection UV at 340 nm (Primary) or 254 nm
Troubleshooting Marfey's Method

Q: I see multiple peaks for a pure standard.

  • A: Marfey's reagent is reactive.[1][2] If the reaction time is too long or temperature too high, you may get over-reaction or breakdown products.[1][2]

  • Fix: Run a "Blank" derivatization (Reagent + Buffer + Water) to identify reagent peaks.[1][2] The reagent excess usually elutes late.[1][2]

Q: Resolution is poor between the diastereomers.

  • A: The separation relies on the difference in hydrophobicity induced by the spatial arrangement of the L-alanine amide tail relative to your methoxy group.

  • Fix: Lower the gradient slope (e.g., 0.5% B per minute). Alternatively, switch Mobile Phase B to Methanol, which often provides different selectivity for diastereomers than Acetonitrile.[1][2]

Module 4: Alternative Direct Method (Crown Ether)

If ZWIX is unavailable, Crownpak CR-I(+) is a viable alternative specifically for primary amines.[1]

  • Mechanism: The crown ether forms a host-guest complex with the ammonium ion (

    
    ).
    
  • Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[1][2]0) to ensure the amine is fully protonated.[2]

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 in Water/Methanol (85:15).[1]

  • Warning: Perchloric acid is hazardous.[1][2] Ensure your system is passivated and compatible.[1][2] This method is less preferred than ZWIX due to the harsh conditions and the distance of the chiral center from the amine binding site.[2]

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Accessed 2026).[1][2]

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC Columns.[1][2] (Accessed 2026).[1][2]

  • Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 2004.[1][2]

  • Daicel Corporation. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns.[1][2][4] Application Note.

  • Fujii, K., et al. Simultaneous Measurement of Amino Acid Enantiomers... Combined with Derivatization Using Marfey's Reagent.[1][2][5][6][7] MDPI Molecules, 2019.[1][2] [1]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in 2-Methoxy Substituted Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of 2-methoxy substituted and other ster...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of 2-methoxy substituted and other sterically hindered amino acids in peptide synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complex couplings and achieve higher purity and yield in your peptide products.

Frequently Asked Questions (FAQs)

Q1: Why are 2-methoxy substituted amino acids so challenging to couple during peptide synthesis?

The primary difficulty arises from steric hindrance. The methoxy group (-OCH₃) at the ortho (2-position) of an aromatic ring, such as in 2-methoxy-L-phenylalanine (2-MeO-Phe), is exceptionally bulky. This substituent physically obstructs the approach of the incoming activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the rate of peptide bond formation significantly.[1] This can lead to incomplete reactions, resulting in deletion sequences and complex crude products that are difficult to purify.[2]

Q2: My standard coupling protocol with HBTU/DIC is failing for 2-MeO-Phe. What is the first thing I should change?

Your first and most critical change should be the coupling reagent. Standard carbodiimide reagents (like DIC) and even common uronium salts like HBTU are often insufficiently reactive to overcome the high activation energy barrier imposed by severe steric hindrance.[3][4]

We strongly recommend switching to a third-generation, high-reactivity uronium salt. The two premier choices for this application are:

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Both reagents form highly reactive activated esters that facilitate amide bond formation even in crowded environments.[5][6] COMU, in particular, is often favored due to its superior safety profile, as it is based on the non-explosive OxymaPure® leaving group, unlike the potentially explosive HOBt or HOAt derivatives found in HATU and HBTU.[2][7][8]

Q3: What makes COMU a superior choice for hindered couplings?

COMU's effectiveness stems from several key properties:

  • High Reactivity: It exists in the highly reactive uronium form, which promotes rapid formation of the Oxyma active ester, leading to efficient acylation.[8]

  • Reduced Epimerization: It demonstrates a lower propensity for racemization compared to many other coupling reagents.

  • Safety: As mentioned, it avoids the use of benzotriazole additives (HOBt/HOAt), which have been reported to have explosive properties, making it safer for storage and handling.[2][7]

  • Favorable Byproducts: The byproducts of COMU are water-soluble, which simplifies workup and purification, a significant advantage in both solid-phase (SPPS) and solution-phase synthesis.[6]

  • Efficiency with Less Base: COMU can perform exceptionally well with only one equivalent of a tertiary base (like DIEA), whereas HATU often requires two or more.[8][9]

Troubleshooting Guide & Advanced Protocols

This section addresses specific experimental failures and provides detailed, actionable protocols to resolve them.

Problem: My coupling reaction with a 2-methoxy substituted amino acid has stalled, showing <50% completion after 2 hours.

Probable Cause: The combination of steric hindrance and suboptimal reaction conditions has resulted in a slow reaction rate that cannot reach completion within a standard timeframe.

Solution Workflow:

G cluster_0 cluster_1 A Low Coupling Efficiency (<50%) B Step 1: Switch to High-Potency Reagent A->B  Initial Action C Step 2: Optimize Reaction Conditions B->C If still incomplete F Successful Coupling (>95%) B->F  Often sufficient B_detail Use COMU or HATU (4 eq. AA, 3.9 eq. Reagent, 6 eq. DIEA) B->B_detail D Step 3: Implement Double Coupling C->D If improvement is insufficient C->F  Often sufficient C_detail Extend time (4h to overnight) Elevate temperature (40-50°C) Use Microwave Synthesizer C->C_detail E Step 4: Advanced Strategies D->E For extremely difficult cases D->F  Usually successful D_detail After first coupling, drain and repeat with fresh reagents. D->D_detail E->F  Highest probability of success E_detail Convert Amino Acid to Acyl Fluoride E->E_detail

Caption: Systematic workflow for troubleshooting failed couplings.

Protocol 1: Optimized Coupling Using COMU

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

Materials:

  • Fmoc-protected 2-methoxy substituted amino acid (e.g., Fmoc-2-MeO-Phe-OH)

  • COMU coupling reagent

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin with deprotected N-terminal amine

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF and the N-terminal Fmoc protecting group has been completely removed (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF (3x) to remove residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and COMU (0.39 mmol, 3.9 eq.) in ~2 mL of DMF.

  • Add DIEA (0.6 mmol, 6 eq.) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature. You may observe a color change.

  • Coupling Reaction: Add the entire activation solution to the reaction vessel containing the resin.

  • Agitate the reaction mixture via nitrogen bubbling or orbital shaking for 2 to 4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. Proceed to washing. If the test is positive (blue beads), proceed to a second coupling (see below).

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5x) to remove all soluble byproducts and excess reagents.

Problem: Even with COMU and extended reaction times, the coupling is incomplete.

Probable Cause: This indicates an extremely challenging coupling, potentially due to the specific peptide sequence leading to secondary structure formation or aggregation on the resin, which exacerbates the steric hindrance.

Solution 1: Microwave-Assisted Peptide Synthesis (MA-SPPS)

Microwave energy can dramatically accelerate coupling reactions by efficiently transferring energy directly to the solvent and reagents, overcoming the high activation energy of difficult couplings.[10][11]

Protocol 2: Microwave-Assisted Coupling

Note: This protocol requires a dedicated microwave peptide synthesizer. Follow all manufacturer safety guidelines.

Procedure:

  • Prepare the activation solution as described in Protocol 1 (Steps 2 & 3).

  • Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.

  • Place the vessel in the microwave synthesizer.

  • Irradiate at a constant temperature of 50°C for 10-30 minutes. Most microwave synthesizers can complete difficult couplings in this timeframe.[12][13]

  • After irradiation, perform a Kaiser test to confirm reaction completion.

  • Wash the resin as described previously.

Solution 2: Acyl Fluoride Formation

For the most extreme cases of steric hindrance, converting the amino acid's carboxylic acid to a highly reactive acyl fluoride can be successful where even the most potent uronium reagents fail.[3][14] Acyl fluorides are small, minimizing steric clash during the nucleophilic attack.[15][16]

Protocol 3: In-Situ Acyl Fluoride Coupling

Materials:

  • Fmoc-protected 2-methoxy substituted amino acid

  • Fluorinating agent such as TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Non-nucleophilic base (e.g., DIEA)

Procedure:

  • Acyl Fluoride Formation: In a dry glass vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Fmoc-amino acid (1 eq.) in anhydrous DCM.

  • Add the fluorinating agent (e.g., TFFH, 1.05 eq.) and DIEA (2 eq.).

  • Stir the solution at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction: Add the acyl fluoride solution directly to the reaction vessel containing the deprotected peptide-resin.

  • Allow the reaction to proceed for 4-8 hours, or overnight if necessary. Monitor progress with a Kaiser test.

  • Wash the resin thoroughly with DCM and then DMF.

Data Summary & Reagent Comparison

While specific data for 2-MeO-Phe is sparse in comparative literature, the following table summarizes the relative performance of common coupling reagents for other notoriously difficult, sterically hindered couplings (e.g., Aib-Aib or N-methylated residues), which serves as an excellent proxy.

Coupling ReagentReagent TypeLeaving GroupRelative ReactivityKey Advantages & Disadvantages
DIC/HOBt CarbodiimideHOBt EsterLowAdv: Inexpensive. Disadv: Low reactivity, high risk of racemization, often fails for hindered couplings.
HBTU Aminium/UroniumOBt EsterModerateAdv: Effective for many standard couplings. Disadv: Often insufficient for severe steric hindrance; HOBt is potentially explosive.
HATU Aminium/UroniumOAt EsterVery HighAdv: Highly reactive due to the HOAt leaving group. Disadv: HOAt is potentially explosive; more expensive.
COMU Aminium/UroniumOxyma EsterVery High Adv: Reactivity comparable to HATU, superior safety profile (non-explosive), water-soluble byproducts.[5][6][9] Disadv: Higher cost than HBTU.
TFFH Fluorinating AgentAcyl FluorideExtremely High Adv: Creates a very small, highly reactive intermediate ideal for the most hindered cases.[3][15] Disadv: Requires anhydrous conditions; reagent handling requires care.

Mechanistic Visualization

Understanding the mechanism of activation provides insight into why certain reagents are more effective.

G AA Fmoc-AA-OH ActiveEster Highly Reactive Oxyma Active Ester AA->ActiveEster Fast Activation Base Base (DIEA) Base->ActiveEster Fast Activation COMU COMU COMU->ActiveEster Fast Activation Product Fmoc-AA-NH-Peptide-Resin ActiveEster->Product Peptide Bond Formation (Overcomes Steric Clash) Byproducts Water-Soluble Byproducts ActiveEster->Byproducts Release Peptide H₂N-Peptide-Resin Peptide->Product Peptide Bond Formation (Overcomes Steric Clash)

Caption: Simplified activation mechanism using COMU.

References

  • Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(33), 3421-3425. [Link]

  • Reddit r/Chempros. (2023). Choosing amide coupling agent. [Link]

  • Request PDF. (2025). Comparison of Peptide Coupling Reagents COMU and HCTU. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (n.d.). Two-step microwave method for coupling of amino acid Fmoc-Arg(Pbf)-OH. [Link]

  • Synfacts. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 69-73. [Link]

  • Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. [Link]

  • Taylor & Francis Group. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Li, C., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(10), 2963-2969. [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]

  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405-410. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249. [Link]

  • MDPI. (2024). Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: 4-Amino-2-methoxybutanoic acid vs. Gabapentin

The following guide provides an in-depth technical comparison between 4-Amino-2-methoxybutanoic acid (an -methoxy GABA derivative) and Gabapentin (a -amino acid analog). This analysis focuses on their distinct pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 4-Amino-2-methoxybutanoic acid (an


-methoxy GABA derivative) and Gabapentin  (a 

-amino acid analog). This analysis focuses on their distinct pharmacological profiles, structural determinants of potency, and experimental methodologies for evaluation.

Executive Summary

Gabapentin is a clinically established anticonvulsant and analgesic that, despite being a structural analog of


-aminobutyric acid (GABA), does not bind to GABA receptors. Its high potency stems from its selective binding to the 

subunit of voltage-gated calcium channels (

).

4-Amino-2-methoxybutanoic acid (also known as


-methoxy-GABA) represents a distinct class of GABA analogs. Unlike Gabapentin, which utilizes a bulky cyclohexane ring at the 

-position to enforce specific conformational preferences, 4-Amino-2-methoxybutanoic acid introduces a methoxy group at the

-position. Pharmacological data indicates this compound functions primarily within the GABAergic metabolic or receptor landscape rather than the calcium channel pathway, often exhibiting lower intrinsic receptor affinity but serving as a critical scaffold for prodrug (ester) strategies to enhance blood-brain barrier (BBB) permeability.

Chemical Structure & Properties[1]

The structural divergence between these two compounds dictates their target selectivity.

FeatureGabapentin4-Amino-2-methoxybutanoic acid
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid4-amino-2-methoxybutanoic acid
Core Scaffold

-Amino acid (3-substituted)

-Amino acid (2-substituted)
Key Substituent Cyclohexyl ring at

-carbon (C3)
Methoxy group (

) at

-carbon (C2)
Lipophilicity (LogP) -1.1 (Amphiphilic)~ -1.5 (Highly Polar)
Conformational Bias Rigidified by cyclohexane ringFlexible linear chain
Structural Visualization

The following diagram illustrates the structural relationship and divergent pathways.

G GABA GABA (Parent) Gabapentin Gabapentin (3-substituted) Target: CaV α2δ GABA->Gabapentin β-substitution (Cyclohexyl) MethoxyGABA 4-Amino-2-methoxybutanoic acid (2-substituted) Target: GABA Receptors/Enzymes GABA->MethoxyGABA α-substitution (Methoxy)

Figure 1: Structural derivation of Gabapentin and 4-Amino-2-methoxybutanoic acid from the parent GABA molecule, highlighting the divergent substitution patterns that drive selectivity.

Mechanism of Action & Potency

Gabapentin: The Ligand

Gabapentin's mechanism is defined by its high-affinity binding to the


 and 

subunits
of voltage-gated calcium channels (VGCCs). This binding reduces calcium influx at presynaptic terminals, thereby inhibiting the release of excitatory neurotransmitters (glutamate, substance P).
  • Binding Affinity (

    
    ):  14--20 nM (Rat brain membranes).
    
  • GABA Receptor Affinity: Negligible (

    
    ).
    
  • Selectivity: Highly selective for

    
    ; does not inhibit GABA-transaminase (GABA-AT) or bind to GABA uptake carriers.
    
4-Amino-2-methoxybutanoic acid: The GABAergic Modulator

4-Amino-2-methoxybutanoic acid retains the linear backbone of GABA. The


-methoxy group modifies its interaction with GABA binding sites and metabolic enzymes.
  • GABA Receptor Affinity: Generally lower than GABA. The

    
    -substitution often sterically hinders binding to the high-affinity GABA-A agonist site compared to unsubstituted GABA.
    
  • Metabolic Stability: The

    
    -methoxy group can retard degradation by GABA-AT, potentially prolonging the half-life of the compound or acting as a competitive inhibitor/substrate.
    
  • Prodrug Utility: Research indicates this compound is frequently utilized as an intermediate for lipophilic esters (e.g., cholesteryl esters) to facilitate CNS entry, after which hydrolysis releases the active acid.

Comparative Potency Data
ParameterGabapentin4-Amino-2-methoxybutanoic acid
Primary Target

subunit (VGCC)
GABA Receptors / GABA-AT (Putative)
Binding Affinity (

)
15 - 20 nM (High Potency)> 10

M
(Low/Moderate Affinity)*
Functional Effect Inhibition of Ca

influx
GABA mimic / Metabolic modulation
BBB Permeability High (via L-amino acid transporter)Low (requires esterification)

*Note: Direct


 values for 4-Amino-2-methoxybutanoic acid are less commonly reported in standard literature than Gabapentin. The "Low/Moderate" classification is derived from SAR studies of 

-substituted GABA analogs.

Experimental Protocols for Potency Evaluation

To objectively compare these compounds, researchers must utilize distinct assays tailored to their respective targets.

Protocol A: Subunit Binding Assay (For Gabapentin)

Objective: Determine the binding affinity (


) of the test compound to the Gabapentin binding site.
  • Membrane Preparation: Isolate synaptic plasma membranes from porcine or rat cerebral cortex.

  • Radioligand: Use

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Incubation:

    • Mix 50

      
      g membrane protein with 10 nM 
      
      
      
      -Gabapentin in 10 mM HEPES/KOH buffer (pH 7.4).
    • Add increasing concentrations of the test compound (0.1 nM to 10

      
      M).
      
    • Incubate for 45 minutes at 22°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: GABA-Transaminase (GABA-AT) Activity Assay (For 4-Amino-2-methoxybutanoic acid)

Objective: Assess if the compound inhibits the metabolic degradation of GABA.

  • Enzyme Source: Purified bacterial or mammalian GABA-AT.

  • Reaction Mix:

    • 100 mM Potassium Pyrophosphate buffer (pH 8.5).

    • 4 mM NAD+.

    • 10 mM GABA (substrate).

    • Test compound (various concentrations).

  • Detection: Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm over 10 minutes.

  • Validation: Compare slope (rate of NADH production) against a control (no inhibitor) and a positive control (e.g., Vigabatrin).

Mechanism of Action Diagram

MOA cluster_Gabapentin Gabapentin Pathway cluster_Methoxy 4-Amino-2-methoxybutanoic acid Pathway G_Drug Gabapentin Target_Ca α2δ Subunit (CaV Channel) G_Drug->Target_Ca High Affinity Binding Effect_Ca Reduced Ca2+ Influx Target_Ca->Effect_Ca Modulation Result_Ca Decreased Neurotransmitter Release (Glutamate) Effect_Ca->Result_Ca M_Drug 4-Amino-2-methoxybutanoic acid Target_GABA GABA-AT Enzyme OR GABA Receptors M_Drug->Target_GABA Substrate/Inhibitor Effect_GABA Metabolic Blockade OR Receptor Activation Target_GABA->Effect_GABA Result_GABA Altered GABAergic Tone Effect_GABA->Result_GABA

Figure 2: Mechanistic divergence. Gabapentin acts presynaptically on calcium channels, while 4-Amino-2-methoxybutanoic acid targets the GABA metabolic or receptor system.

References

  • Suman-Chauhan, N., et al. (1993). "Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies." European Journal of Pharmacology, 244(3), 293-301. Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • Yuh-Geng, T., et al. (1985). "GABA esters and GABA analogue esters."[1] Patent WO1985000520A1. (Describes synthesis and biological activity of alpha-methoxy-GABA derivatives). Link

  • Krogsgaard-Larsen, P. (1988). "GABA agonists and antagonists."[1] Journal of Medicinal Chemistry. (General SAR reference for alpha-substituted GABA analogs).

Sources

Comparative

Comparative IR Spectroscopy Guide: 4-Amino-2-methoxybutanoic acid

This guide provides a technical analysis of the Infrared (IR) spectroscopy characteristics of 4-Amino-2-methoxybutanoic acid , a structural analog of the neurotransmitter GABA. It is designed for researchers requiring ri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Infrared (IR) spectroscopy characteristics of 4-Amino-2-methoxybutanoic acid , a structural analog of the neurotransmitter GABA. It is designed for researchers requiring rigorous identification and quality control protocols.

Executive Summary & Compound Profile

4-Amino-2-methoxybutanoic acid (CAS: 34291-12-8 for (S)-isomer; 1339419-26-9 for racemic) is a gamma-amino acid derivative characterized by a methoxy group at the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-carbon relative to the carboxylate.[1][2] Unlike its parent compound GABA (4-aminobutanoic acid), the introduction of the methoxy substituent alters the physicochemical profile, introducing specific ether linkages detectable by IR spectroscopy.

This guide compares the spectral "fingerprint" of 4-Amino-2-methoxybutanoic acid against its closest structural analogs: GABA (the parent) and GABOB (4-amino-2-hydroxybutanoic acid), providing a robust method for identification and impurity exclusion.

Key Chemical Identifiers[1][4][5][6][7][8]
  • IUPAC Name: 4-Amino-2-methoxybutanoic acid[3]

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 133.15 g/mol [3][5]

  • Key Functional Groups: Primary Amine (

    
    ), Carboxylic Acid (
    
    
    
    ), Ether (
    
    
    ).

Experimental Protocol: IR Acquisition

Expertise & Experience: Amino acid derivatives often exist as zwitterions in the solid state (


), which significantly shifts carbonyl and amine absorption bands compared to non-ionic forms. Furthermore, the hygroscopic nature of short-chain amino acids requires strict moisture control to prevent water bands (

broad) from obscuring the amine/hydroxyl region.
Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for rapid QC of solid powders as it requires no sample dilution, minimizing moisture uptake during preparation.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability if the sample is crystalline/abrasive.

  • Background Scan: Acquire an air background (32 scans,

    
     resolution).
    
  • Sample Loading: Place ~10 mg of dried sample (vacuum dried at 40°C for 4h) onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak spectra, particularly in the fingerprint region (

    
    ).
    
  • Acquisition: Collect 32-64 scans. Perform ATR correction in software to account for penetration depth dependence on wavelength.

Method B: KBr Pellet - Traditional Validation

Used when higher resolution in the fingerprint region is required or to compare with older library spectra.

  • Ratio: Mix 1-2 mg sample with 200 mg spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar under an IR lamp (to exclude moisture) until a fine powder is achieved.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet. Note: If the pellet is opaque/white, moisture or particle size is an issue.

Technical Comparison & Data Analysis

The identification of 4-Amino-2-methoxybutanoic acid relies on distinguishing it from GABA (lacks methoxy) and GABOB (has hydroxy instead of methoxy).

Comparative Spectral Table
Functional GroupVibration ModeTarget: 4-Amino-2-methoxybutanoic acid Alternative: GABA (4-Aminobutanoic acid)Alternative: GABOB (4-Amino-2-hydroxy...)
Amine / Ammonium

Stretch

(Broad, ammonium)

(Broad)

(Broad)
Hydroxyl

Stretch
Absent Absent Present (~3400

, broad)
C-H (Aliphatic)

Stretch

(Includes

)


Carboxyl

(Acid) or

(Asym)

(Acid) or

(Zwitterion)

(Zwitterion)

(Zwitterion)
Ether (Methoxy)

Asym Stretch

(Strong)
Absent Absent
Alcohol (C-O)

Stretch
Absent Absent

Fingerprint Skeletal BendsDistinct pattern due to

-substitution
Simple chain patternDistinct

-OH pattern
Critical Differentiation Logic
  • Vs. GABA: The most diagnostic feature is the appearance of strong ether C-O stretches in the

    
     region for the methoxy compound. GABA, being a simple aliphatic chain, lacks intense bands in this specific ether region, showing only weaker C-C skeletal vibrations.
    
  • Vs. GABOB: GABOB will exhibit a broad O-H stretching band around

    
     (overlapping with amines but often broader) and a C-O stretch typical of secondary alcohols. The Target compound must lack the O-H stretch while retaining the C-O ether band.
    

Visualization of Logic Pathways

Diagram 1: Spectral Identification Decision Tree

This flowchart guides the analyst in distinguishing the target product from its common analogs using spectral data.

IR_Identification_Tree Start Unknown Sample Spectrum Check_OH Check 3200-3500 cm⁻¹ (Broad O-H Stretch?) Start->Check_OH Check_Ether Check 1080-1150 cm⁻¹ (Strong C-O-C Band?) Check_OH->Check_Ether No (Only NH bands) Result_GABOB Identity: GABOB (4-Amino-2-hydroxy...) Check_OH->Result_GABOB Yes (Strong Broad Band) Result_GABA Identity: GABA (4-Aminobutanoic acid) Check_Ether->Result_GABA No (Simple Alkyl Chain) Result_Target Identity CONFIRMED: 4-Amino-2-methoxybutanoic acid Check_Ether->Result_Target Yes (Distinct Ether Peak)

Caption: Decision logic for differentiating 4-Amino-2-methoxybutanoic acid from GABA and GABOB based on IR functional group bands.

Diagram 2: Quality Control Workflow

A self-validating protocol for routine analysis.

QC_Workflow Sample Raw Sample Dry Vacuum Dry (40°C, 4h) Sample->Dry Remove H₂O ATR ATR-FTIR Acquisition (ZnSe/Diamond) Dry->ATR Process Baseline Correction & ATR Correction ATR->Process Eval Evaluate 1100 cm⁻¹ Region Process->Eval Pass PASS: QC Release Eval->Pass Peak Present Fail FAIL: Reprocess/Reject Eval->Fail Peak Absent/Weak

Caption: Standardized QC workflow ensuring moisture removal and specific spectral verification.

References

  • National Institute of Standards and Technology (NIST). 4-Aminobutanoic acid (GABA) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 4-Amino-2-methoxybutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR functional group assignments).

Sources

Validation

crystal structure analysis of 4-Amino-2-methoxybutanoic acid derivatives

Crystal Structure Analysis & Developability of 4-Amino-2-methoxybutanoic Acid Derivatives Executive Summary This guide provides a comparative structural analysis of 4-Amino-2-methoxybutanoic acid (the "Target") against i...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis & Developability of 4-Amino-2-methoxybutanoic Acid Derivatives

Executive Summary

This guide provides a comparative structural analysis of 4-Amino-2-methoxybutanoic acid (the "Target") against its parent scaffold,


-Aminobutyric acid (GABA) , and its closest structural analog, 4-Amino-2-hydroxybutanoic acid (GABOB) .

While GABA serves as the fundamental inhibitory neurotransmitter, its therapeutic utility is limited by poor blood-brain barrier (BBB) permeability. The introduction of a methoxy group at the C2 position is a strategic medicinal chemistry modification designed to enhance lipophilicity (LogP) while retaining the zwitterionic core essential for receptor binding. This guide details the crystallographic implications of this modification, comparing the solid-state behavior, hydrogen bonding networks, and developability profiles of these derivatives.

Structural Comparison: Target vs. Alternatives

The following table contrasts the crystallographic and physicochemical properties of the target derivative against standard alternatives.

FeatureTarget: 4-Amino-2-methoxybutanoic acid Alternative A: GABOB (2-Hydroxy) Alternative B: GABA (Unsubstituted)
Molecular Formula



Chirality C2 Chiral Center (R/S)C2 Chiral Center (Active: R)Achiral
Solid-State Form Zwitterionic (

)
Zwitterionic (

)
Zwitterionic (

)
H-Bond Donor Count 3 (

)
4 (

,

)
3 (

)
H-Bond Acceptor Count 4 (

,

)
4 (

,

)
2 (

)
Predicted Packing Sterically Hindered: The -OMe group disrupts tight packing; likely lower lattice energy than GABOB.Dense Network: Extensive 3D H-bond network involving the -OH group.Linear Chains: Head-to-tail zwitterionic chains.
Lipophilicity (LogP) ~ -2.5 (More Lipophilic)~ -3.7 (Highly Hydrophilic)~ -3.2
Hygroscopicity Moderate (Ether oxygen accepts water)High (Hydroxyl group avidly binds water)High
Causality of Structural Differences
  • The "Methoxy Effect": In GABOB, the C2-hydroxyl group acts as both a donor and an acceptor, creating a "zipper-like" lattice stability. Replacing this with a methoxy (-OMe) group removes a critical donor interaction and introduces steric bulk.

  • Impact: This substitution typically lowers the melting point and modifies the space group, often transitioning from high-symmetry monoclinic forms (seen in GABOB) to lower-symmetry triclinic or orthorhombic forms to accommodate the methyl rotation.

Experimental Workflow: Structural Elucidation

To determine the absolute configuration and polymorph landscape of 4-Amino-2-methoxybutanoic acid, the following self-validating workflow is recommended.

Step-by-Step Protocol

Phase 1: Crystallization Screening (The "Antisolvent" Method)

  • Rationale: Zwitterionic amino acids are highly soluble in water but insoluble in organics. Evaporation rarely yields diffraction-quality crystals due to "oiling out."

  • Dissolution: Dissolve 50 mg of the target compound in a minimum volume (approx. 200

    
    ) of 
    
    
    
    or
    
    
    .
  • Interface Creation: Carefully layer 400

    
     of methanol or ethanol over the aqueous phase in a narrow NMR tube or crystallization vial. Do not mix.
    
  • Diffusion: Allow the solvents to diffuse at 4°C for 7–14 days. The slow reduction in dielectric constant forces the zwitterion to crystallize in an ordered lattice.

Phase 2: Single Crystal X-Ray Diffraction (SC-XRD)

  • Rationale: Light atom structures (C, H, N, O) require low temperature to reduce thermal motion and high redundancy to resolve the absolute configuration (Flack parameter) if heavy atoms are absent.

  • Mounting: Select a crystal >0.1 mm with sharp edges. Mount on a Kapton loop using perfluoropolyether oil.

  • Data Collection: Collect at 100 K using Cu

    
     radiation (
    
    
    
    ). Note: Mo radiation is often too weak for small organic crystals without heavy atoms.
  • Refinement: Solve using Direct Methods (SHELXT). Refine hydrogen atoms on the ammonium group (

    
    ) using a riding model but locate the coordinates from the difference Fourier map to confirm zwitterionic state.
    

Visualizing the Structural Analysis Pathway

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points for chirality assignment.

G Start Crude 4-Amino-2-methoxy butanoic acid Screen Polymorph Screening (Solvent/Antisolvent) Start->Screen SCXRD Single Crystal XRD (100 K, Cu Source) Screen->SCXRD Quality Crystal Solve Structure Solution (SHELXT) SCXRD->Solve CheckZwit Confirm Zwitterion? (C-O bond lengths) Solve->CheckZwit Refine Refinement & Flack Parameter CheckChiral Chiral Center Resolved? Refine->CheckChiral CheckZwit->Refine Yes (C=O vs C-O-) Final Publishable CIF (Absolute Config) CheckChiral->Final Valid Structure

Caption: Workflow for the crystallographic validation of chiral GABA derivatives, emphasizing zwitterion confirmation and absolute configuration determination.

Technical Deep Dive: Lattice Interactions

When analyzing the crystal structure of 4-Amino-2-methoxybutanoic acid, researchers must validate the structure against these specific geometric parameters.

A. The Zwitterionic Fingerprint

In the solid state, GABA derivatives exist as zwitterions. You must verify this by examining the C-O bond lengths in the carboxylate group:

  • Neutral Acid (-COOH): Distinct

    
     (~1.21 
    
    
    
    ) and
    
    
    (~1.32
    
    
    ) bonds.
  • Zwitterion (

    
    ):  Delocalized electrons result in two nearly equivalent 
    
    
    
    bonds (~1.25–1.27
    
    
    ).
  • Protocol Check: If your refined structure shows unequal bond lengths, check for protonation of the carboxylate (formation of an HCl salt) or disorder.

B. The "Methoxy" Conformation

The C2-methoxy group introduces a torsion angle (


) that dictates the folding of the GABA backbone.
  • GABA (Flexible): Adopts either an extended (anti) or folded (gauche) conformation depending on the crystal environment.

  • 2-Methoxy Derivative (Restricted): The steric clash between the methoxy oxygen and the ammonium group often locks the molecule into a specific gauche conformation. This pre-organization is critical for binding affinity to the

    
     subunit of voltage-gated calcium channels (the target for gabapentinoids).
    

References

  • Structural Basis of GABA Analogs

    • Title: Crystal and molecular structure of gamma-amino-beta-hydroxybutyric acid (GABOB).
    • Source: Tomita, K. et al. Bulletin of the Chemical Society of Japan (1973).
    • Context: Establishes the baseline H-bonding network for 2-substituted GABA deriv
    • URL:[Link]

  • Synthesis and Characterization

    • Title: Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
    • Source: MDPI Molbank (2021).[1]

    • Context: Provides synthesis protocols and XRD data for Schiff-base derivatives of GABA, illustrating metal coordin
    • URL:[Link][1][2]

  • Conformational Analysis

    • Title: Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABA(C) receptors.[3]

    • Source:Bioorganic & Medicinal Chemistry (2006).[3]

    • Context: Discusses how the absolute configuration at C2 (methoxy/hydroxy) switches biological activity.
    • URL:[Link]

  • Database Entry (Target Compound)

    • Title: 4-Amino-2-methoxybutanoic acid hydrochloride (Product Data).[4]

    • Source: Sigma-Aldrich.
    • Context: Commercial availability and basic physicochemical d

Sources

Comparative

Comprehensive Comparison Guide: HPLC Analysis of 4-Amino-2-methoxybutanoic Acid Reference Standard

Executive Summary & Compound Profile 4-Amino-2-methoxybutanoic acid (CAS: 1339419-26-9) is a structural analog of the neurotransmitter GABA ( -aminobutyric acid) and the pharmaceutical intermediate GABOB (4-amino-2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Amino-2-methoxybutanoic acid (CAS: 1339419-26-9) is a structural analog of the neurotransmitter GABA (


-aminobutyric acid) and the pharmaceutical intermediate GABOB (4-amino-2-hydroxybutanoic acid). Unlike standard 

-amino acids, this compound possesses a

-amino group and an

-methoxy substituent, creating a unique zwitterionic profile that presents significant chromatographic challenges.

This guide objectively compares the performance of three distinct HPLC methodologies for the analysis of this reference standard. Due to its high polarity and lack of a strong UV chromophore, standard Reverse Phase (RP) methods are often insufficient.

Compound Snapshot
PropertyDetail
Chemical Name 4-Amino-2-methoxybutanoic acid
CAS Number 1339419-26-9
Molecular Formula

Molecular Weight 133.15 g/mol
Structural Class

-Amino Acid / GABA Analog
Key Challenge High polarity (early elution) & weak UV absorbance (200-210 nm only).

Comparative Methodology Analysis

The following table contrasts the three primary strategies for retaining and detecting 4-Amino-2-methoxybutanoic acid.

FeatureMethod A: Pre-Column Derivatization (OPA/FMOC) Method B: HILIC (Hydrophilic Interaction) Method C: Ion-Pair RP-HPLC
Retention Mechanism Hydrophobic interaction of derivatized tagPartitioning into water-enriched layerIon-pairing with hydrophobic counter-ion
Sensitivity High (Fluorescence/UV 338 nm)Medium (CAD/ELSD) to High (MS)Low (UV 210 nm)
Peak Shape Sharp, GaussianOften broad; sensitive to sample diluentGood, but prone to tailing
Robustness Excellent (Industry Standard)Moderate (Long equilibration times)Low (Drifting retention times)
Suitability Recommended for QC/Purity Recommended for LC-MSLegacy/Research only
Decision Matrix (DOT Diagram)

MethodSelection Start Start: Select Method Detection Detection Requirement? Start->Detection UV_Vis UV/Fluorescence Detection->UV_Vis Standard HPLC MS Mass Spectrometry Detection->MS LC-MS/MS Deriv Method A: OPA/FMOC Derivatization (High Sensitivity) UV_Vis->Deriv Trace Impurity (<0.1%) IP_RP Method C: Ion-Pair RP (Not Recommended) UV_Vis->IP_RP High Conc. Only MS->Deriv Alternative HILIC Method B: HILIC Mode (Direct Analysis) MS->HILIC Preferred

Figure 1: Decision matrix for selecting the optimal analytical technique based on detection limits and instrumentation.

Recommended Protocol: Pre-Column Derivatization (OPA)

This method is the Gold Standard for amino acid analysis (e.g., Agilent AminoQuant, Waters AccQ-Tag). It solves both the retention issue (by adding a hydrophobic tag) and the detection issue (by creating a fluorophore).

Mechanism

The primary amine at position 4 reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

  • Reaction Time: Instantaneous (< 30 seconds).

  • Stability: Derivatives are stable for ~15-30 minutes; online autosampler derivatization is required.

Experimental Conditions[1]
ParameterSetting
Column C18 Rapid Resolution (e.g., ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 40 mM

, pH 7.8 (adjusted with

)
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10 v/v)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV 338 nm (Reference 390 nm) or Fluorescence (Ex 340 nm / Em 450 nm)
Injection Vol 1-5 µL (Derivatized)
Retention Behavior (Relative)

The methoxy group at position 2 makes this compound slightly more lipophilic than its hydroxy-analog (GABOB) but less lipophilic than unsubstituted GABA.

  • Elution Order (OPA Derivatives):

    • Aspartic Acid (Most Polar)

    • Glutamic Acid[1]

    • GABOB (4-amino-2-hydroxybutanoic acid)

    • 4-Amino-2-methoxybutanoic acid (Target)

    • GABA (4-aminobutanoic acid)

    • Methionine

Expected Retention Time: ~4.5 - 5.2 minutes (depending on exact gradient slope). The peak will be well-resolved from the void volume (


 min).

Alternative Protocol: HILIC-MS (Direct Analysis)

For laboratories equipped with Mass Spectrometry, HILIC offers a direct measurement without the complexity of chemical derivatization.

Experimental Conditions[1][2][3]
ParameterSetting
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Detection MS (ESI Positive Mode), MRM Transition
MRM Target Precursor: 134.1

Product: 74.0 (Loss of methoxy-formic acid fragment)
Critical Success Factors
  • Sample Diluent: Must be high organic (e.g., 80% Acetonitrile). Injecting an aqueous sample will cause peak splitting.

  • Equilibration: HILIC columns require extensive equilibration (minimum 20 column volumes) between runs to maintain stable retention times.

Scientific Validation & Troubleshooting

Distinguishing Isomers

A critical risk in analyzing this standard is confusing it with its structural isomers.

  • Target: 4-Amino-2-methoxybutanoic acid (GABA analog).

  • Isomer 1: 2-Amino-4-methoxybutanoic acid (Methionine analog).

  • Isomer 2: 4-Amino-3-methoxybutanoic acid.

Differentiation Strategy: In the OPA-Derivatization method,


-amino acids (Isomer 1) react differently than 

-amino acids (Target).

-amino acids form highly stable chelates, while

-amino derivatives elute significantly later due to the lack of the proximal carboxylate effect on the derivative's polarity. The Target will elute AFTER Isomer 1.
Purity Assessment Workflow

To validate the reference standard purity:

  • Run a Blank to confirm no system peaks at the target RT.

  • Run the Reference Standard (100 µg/mL).

  • Calculate Tailing Factor (

    
    ) : Acceptable range 
    
    
    
    .
  • Check for GABA Impurity : GABA is a likely synthetic precursor or byproduct. It will elute after the target in OPA-RP methods.

References

  • Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Application Note 5980-1193EN. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 122163178: 4-amino-2-methoxybutanoic acid.[2]Link[2]

  • Waters Corporation. (2019). Waters AccQ-Tag Chemistry Package Instruction Manual.Link

  • EnamineStore. (2024). Product Reference: (2S)-4-amino-2-methoxybutanoic acid (CAS 34291-12-8).[3]Link

  • Sigma-Aldrich. (2023). Amino Acid Standards and Derivatization Reagents.Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-2-methoxybutanoic acid

Executive Summary & Risk Profile 4-Amino-2-methoxybutanoic acid is a structural analog of Gamma-Aminobutyric Acid (GABA). While often categorized under generic amino acid safety protocols, its specific methoxy-substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Amino-2-methoxybutanoic acid is a structural analog of Gamma-Aminobutyric Acid (GABA). While often categorized under generic amino acid safety protocols, its specific methoxy-substitution alters its lipophilicity and potential biological permeation.

As a Senior Application Scientist, I urge you to move beyond basic compliance. The primary risks here are not just acute toxicity, but respiratory sensitization from fine particulate dust and potential neuroactive bioaccumulation due to its structural similarity to inhibitory neurotransmitters.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation (Potential for H318 in high concentrations).[3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3]

The PPE Matrix: A Self-Validating System

Do not view PPE as a static list. It is a barrier system that must adapt to the state of the matter (Solid Powder vs. Solubilized Phase).

Protection ZoneRecommended EquipmentScientific Rationale & Operational Logic
Respiratory Primary: Fume Hood (Face Velocity: 0.5 m/s)Secondary: N95/P100 RespiratorWhy: The compound is a zwitterionic solid. Upon opening the vial, static electricity often disperses fine particulates. Inhalation allows direct entry into the bloodstream via pulmonary alveoli, bypassing first-pass metabolism.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient for fine powders. Amino acid dust is hygroscopic; if it contacts the eye's moisture, it creates a localized acidic solution that adheres to the cornea.
Dermal (Hand) Nitrile Gloves (Min. 5 mil thickness)Double-gloving recommended during solubilizationWhy: Nitrile offers excellent resistance to organic acids. Protocol: Change outer gloves immediately if splashed.[6][7] Amino acids can act as permeation enhancers for the solvents (e.g., DMSO, Methanol) they are dissolved in.
Body Lab Coat (High-neck, long sleeve) + Tyvek Sleeves Why: Wrist exposure is the #1 failure point. Tyvek sleeves bridge the gap between glove and coat, preventing dust accumulation on the forearm skin.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize static discharge and aerosolization, the two most common vectors for exposure with this compound.

Phase 1: Preparation & Engineering Controls
  • Static Mitigation: Place an ionizing bar or anti-static gun inside the fume hood. Amino acid derivatives are prone to triboelectric charging (static cling), causing "jumping" powder during weighing.

  • Airflow Check: Verify sash height is at the safe working position.

Phase 2: Weighing & Transfer (The Critical Step)
  • Tare External: Tare your weighing boat before entering the hood to minimize air turbulence effects on the balance.

  • The "Drop" Technique: Do not pour from the stock bottle. Use a spatulate to transfer small amounts.

  • Solvent Trap: If dissolving immediately, have the solvent vessel ready and closed. Add the powder to the vessel, then add solvent (preventing splash-back).

Phase 3: Decontamination
  • Acidic Wipe: Wipe the balance area with a mild acetic acid solution (1%) or ethanol. Amino acids are often zwitterionic; simple water may not solubilize residues effectively if the pH is at the isoelectric point.

  • Doffing: Remove outer gloves inside the hood before withdrawing hands.

Visualization: Handling Workflow

The following diagram illustrates the logical flow of safety checks and handling procedures to ensure zero exposure.

SafeHandling RiskAssess 1. Risk Assessment (Check SDS & GHS) EngControl 2. Engineering Controls (Fume Hood Check) RiskAssess->EngControl Verified PPE_Don 3. PPE Donning (Nitrile, Goggles, Sleeves) EngControl->PPE_Don Airflow > 0.5m/s Handling 4. Active Handling (Static Control + Weighing) PPE_Don->Handling Protected Decon 5. Decontamination (Solvent Wipe + Waste Tag) Handling->Decon Process Complete Decon->RiskAssess Next Cycle

Figure 1: Closed-loop safety workflow for handling substituted amino acid powders.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. The methoxy group may increase lipid solubility compared to standard GABA; monitor for dizziness or drowsiness (neuroactive signs).

  • Eye Contact: Rinse for 15 minutes . Do not stop earlier. The hygroscopic nature means the chemical "clings" to the eye surface.

  • Skin Contact: Wash with soap and water.[1][4] Do not use ethanol on skin, as it may increase transdermal absorption of the compound.

Disposal Strategy
  • Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Solid Waste (labeled "Organic Solid, Toxic/Irritant").

  • Liquid Waste: If dissolved in organic solvents, segregate into Organic Solvents stream. Do not mix with oxidizers (e.g., Nitric Acid), as amino groups can form unstable N-nitroso compounds.

References

  • National Institutes of Health (NIH). (2023). USP Safety Review of Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference.[6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-methoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-methoxybutanoic acid
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